Lipoxin B4 methyl ester
Description
Contextualization within Specialized Pro--Resolving Mediators (SPMs)
The resolution of inflammation is an active and highly regulated process, not merely the passive fading of pro-inflammatory signals. nih.govrsc.org Central to this process is a superfamily of lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). encyclopedia.pubbiomolther.org These molecules are biosynthesized from polyunsaturated fatty acids (PUFAs) at the site of inflammation and orchestrate the return to tissue homeostasis. mdpi.comacs.org The main classes of SPMs include lipoxins, resolvins, protectins, and maresins, which are generated during the inflammatory response to actively regulate and resolve it. encyclopedia.pubnih.gov
Lipoxins, including Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), were the first class of SPMs to be identified. nih.govmdpi.com They are derived from the omega-6 PUFA, arachidonic acid, through complex transcellular biosynthetic pathways involving the sequential action of lipoxygenase (LOX) enzymes, such as 5-LOX and 15-LOX. encyclopedia.pubnih.govcsic.es This process often requires the interaction between different cell types, for instance, between leukocytes and platelets or epithelial cells. nih.govcsic.es Lipoxin B4 is a positional isomer of the more extensively studied LXA4. medchemexpress.comcaymanchem.com Like other SPMs, lipoxins act as "braking signals," limiting the infiltration of neutrophils to the inflamed site and stimulating the non-phlogistic phagocytosis of apoptotic cells by macrophages, thereby facilitating a clean and efficient resolution. nih.govnih.gov LXB4, specifically, has been shown to regulate neutrophil activation and promote the resolution of mucosal allergic inflammation. nih.gov
Lipoxin B4 methyl ester is a synthetic derivative of LXB4. caymanchem.combiomol.com It is considered a more lipid-soluble prodrug form of the native compound. medchemexpress.comcaymanchem.com In research contexts, the methyl ester form is utilized for its potential stability, with the ester group intended to dissociate within a biological environment to release the active free acid, LXB4. frontiersin.org This positions this compound as a tool for studying the pro-resolving activities of the lipoxin B4 pathway.
Historical Perspective on Lipoxin B4 and its Derivatives in Resolution Pharmacology
The field of resolution pharmacology shifted the paradigm from simply blocking pro-inflammatory pathways to actively stimulating the natural resolution process. The discovery of lipoxins was a foundational event in this shift. Lipoxin A4 and Lipoxin B4 were first identified in 1984 by Serhan, Hamberg, and Samuelsson, who isolated these novel compounds from human leukocytes and characterized them as products of arachidonic acid metabolism. caymanchem.comwikipedia.org Initial findings indicated that these molecules could influence leukocyte activity. wikipedia.org
Subsequent research further elucidated the stereochemistry and biosynthetic pathways of LXB4, confirming its structure and origin from cell-cell interactions. nih.govcaymanchem.com The concept of "resolution pharmacology" emerged as the understanding grew that compounds like lipoxins were not merely anti-inflammatory but were key agonists in the active, programmed return to homeostasis. qmul.ac.uk
A significant challenge in harnessing the therapeutic potential of native lipoxins is their rapid inactivation in vivo through metabolic processes. researchgate.netgoogle.com This led to a focused effort in medicinal chemistry to develop more stable synthetic analogues that retain the potent bioactivity of the parent compounds but resist metabolic degradation. qmul.ac.ukresearchgate.net These efforts have produced a variety of derivatives, including epi-lipoxins and analogues with structural modifications, such as the addition of aromatic rings or functional groups to protect against enzymatic breakdown. researchgate.netrsc.organnualreviews.org The development of these analogues, including this compound, has been crucial for advancing the study of resolution pharmacology, allowing researchers to probe the pro-resolving actions of the lipoxin pathway in various experimental models. qmul.ac.ukrsc.org
Rationale for Academic Investigation of this compound
The primary rationale for the academic investigation of this compound stems from its utility as a research tool to explore the biological functions of its parent compound, Lipoxin B4. Native lipoxins are notoriously short-lived in biological systems, as they are rapidly metabolized and inactivated, which complicates the study of their therapeutic potential. researchgate.netgoogle.com
Enhanced Stability and Use as a Prodrug: this compound is synthesized as a more stable, lipid-soluble prodrug of LXB4. medchemexpress.comcaymanchem.combiomol.com The esterification of the carboxylic acid group is a common strategy in medicinal chemistry to create analogues with improved properties for experimental use. frontiersin.org For instance, the methyl ester of the related Lipoxin A4 (LXA4-ME) is noted to be more stable during storage and serves as a prodrug that dissociates in an inflammatory environment to release the active free acid. frontiersin.org This characteristic allows for more reliable and sustained activity in experimental settings compared to the native, rapidly degraded molecule.
Enabling Mechanistic Studies: By providing a more stable agonist, this compound facilitates detailed investigation into the specific mechanisms of LXB4 action. While LXA4 is known to signal through the G-protein coupled receptor ALX/FPR2, the specific receptor for LXB4 has not yet been definitively identified, though it is known to be distinct from that of LXA4. nih.govannualreviews.org The availability of stable analogues like the methyl ester is critical for receptor deorphanization studies and for characterizing the downstream signaling pathways that mediate LXB4's pro-resolving effects. nih.gov For example, research has utilized LXB4 to demonstrate potent neuroprotective effects, surpassing those of LXA4 in some models, which has spurred the development of synthetic routes to produce LXB4 and its analogues for further study. nih.govresearchgate.net
Comparative Bioactivity Analysis: The synthesis of LXB4 and its methyl ester has been historically important for confirming the stereochemistry and biological activity relative to the natural product. nih.gov In research, the methyl ester is often used to study fundamental cellular responses. For instance, its parent compound, LXB4, is known to inhibit polymorphonuclear leukocyte (PMN) migration and adhesion stimulated by the pro-inflammatory mediator Leukotriene B4 (LTB4). medchemexpress.comcaymanchem.combiomol.com The table below presents key properties of this compound.
Table 1: Physicochemical and Biological Properties of this compound
This table is interactive. Users can sort and filter the data.
| Property | Value/Description | Reference(s) |
|---|---|---|
| Formal Name | 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid, methyl ester | caymanchem.combiomol.com |
| Molecular Formula | C₂₁H₃₄O₅ | caymanchem.combiomol.com |
| Formula Weight | 366.5 g/mol | caymanchem.combiomol.com |
| CAS Number | 97589-07-6 | caymanchem.combiomol.com |
| Nature | Lipid-soluble prodrug form of Lipoxin B4 | medchemexpress.comcaymanchem.combiomol.com |
| Purity (Typical) | ≥95% | caymanchem.combiomol.com |
| UV λmax | 221, 289, 301, 316 nm | caymanchem.combiomol.com |
| Biological Precursor | Lipoxin B4 (LXB4) | medchemexpress.comcaymanchem.com |
| Reported Activity of Parent Compound (LXB4) | Inhibits LTB4-induced PMN migration and adhesion. | medchemexpress.comcaymanchem.combiomol.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | LXB4-ME |
| Lipoxin B4 | LXB4 |
| Lipoxin A4 | LXA4 |
| Lipoxin A4 methyl ester | LXA4-ME |
| Arachidonic Acid | AA |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJZYQKEFLJAL-BMNOQHBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis, Metabolic Pathways, and Bioavailability of Lipoxin B4 Methyl Ester in Pre Clinical Systems
Endogenous Formation and Enzymatic Pathways Relevant to Lipoxin B4 Precursors
The biosynthesis of lipoxins, including LXB4, is a complex process that typically requires the coordinated action of different lipoxygenase (LO) enzymes, often involving interactions between different cell types in a process known as transcellular biosynthesis. csic.esscielo.br This process allows for the rapid generation of these potent anti-inflammatory and pro-resolving mediators at sites of inflammation. csic.escore.ac.uk
The primary routes for the formation of LXB4 and its isomer LXA4 involve the sequential oxygenation of arachidonic acid by lipoxygenases. researchgate.netmdpi.com Two main pathways have been characterized:
The 5-LO/15-LO Pathway: This pathway can be initiated by either the 5-lipoxygenase (5-LO) or the 15-lipoxygenase (15-LO). In one sequence, 15-LO first converts arachidonic acid into 15S-hydroperoxyeicosatetraenoic acid (15S-HpETE), which is then transformed by 5-LO into a 5S,6S,15S-epoxytetraene intermediate. mdpi.comscispace.com This unstable epoxide is subsequently hydrolyzed by cellular hydrolases to form both Lipoxin A4 and Lipoxin B4. nih.govmdpi.com This pathway is prominent in interactions between neutrophils, which are rich in 5-LO, and cells expressing 15-LO, such as epithelial cells, monocytes, or eosinophils. atsjournals.orgatsjournals.org For instance, epithelial cells can generate 15S-hydroxyeicosatetraenoic acid (15S-HETE), which is then taken up by adjacent neutrophils and converted into lipoxins via their 5-LO activity. atsjournals.org
The 5-LO/12-LO Pathway: A second major route involves interactions between leukocytes and platelets. Neutrophils utilize 5-LO to convert arachidonic acid into leukotriene A4 (LTA4). atsjournals.org This LTA4 can be released and transferred to nearby platelets, which contain a highly active 12-lipoxygenase (12-LO). atsjournals.orgatsjournals.org The platelet 12-LO acts on the received LTA4 to generate the lipoxin intermediate, which is then hydrolyzed to LXA4 and LXB4. mdpi.comatsjournals.org In this context, the platelet 12-LO effectively functions as a lipoxin synthase. core.ac.uk
Cytokines can modulate these pathways; for example, IL-4 and IL-13 can induce 15-LO expression, potentially enhancing lipoxin synthesis during cell-cell interactions. atsjournals.orgatsjournals.org
Table 1: Key Enzymatic Pathways in Lipoxin B4 Precursor Biosynthesis
| Pathway | Initiating Enzyme | Key Intermediate | Second Enzyme | Participating Cell Types (Examples) | Final Products |
|---|---|---|---|---|---|
| 15-LO/5-LO | 15-Lipoxygenase (15-LO) | 15S-HpETE | 5-Lipoxygenase (5-LO) | Epithelial Cells, Neutrophils | LXA4, LXB4 |
| 5-LO/15-LO | 5-Lipoxygenase (5-LO) | Leukotriene A4 (LTA4) | 15-Lipoxygenase (15-LO) | Neutrophils, Epithelial Cells | LXA4, LXB4 |
| 5-LO/12-LO | 5-Lipoxygenase (5-LO) | Leukotriene A4 (LTA4) | 12-Lipoxygenase (12-LO) | Neutrophils, Platelets | LXA4, LXB4 |
5-Lipoxygenase and 15-Lipoxygenase Pathways
Biotransformation and Metabolic Fate of Lipoxin B4 Methyl Ester in Experimental Models
This compound is a prodrug designed to be more chemically stable than its parent compound. caymanchem.commedchemexpress.cn Its metabolic fate in preclinical models is primarily characterized by its conversion to the active form, LXB4, followed by the rapid inactivation pathways that regulate the biological activity of native lipoxins.
As a methyl ester, LXB4 methyl ester is a substrate for various endogenous esterases and lipases present in biological fluids and tissues. nih.gov Upon introduction into a biological system, it undergoes rapid hydrolysis, which cleaves the methyl ester group to release the biologically active free acid, Lipoxin B4. caymanchem.commedchemexpress.cn This conversion is a critical step for its bioactivity. Studies on other lipoxin methyl ester analogs have demonstrated the efficiency of this process. For example, in mouse whole blood, 100% of an aspirin-triggered lipoxin A4 methyl ester analog was hydrolyzed to its free acid form within 10-15 minutes. google.com The liver is a primary site for such hydrolysis, containing abundant esterase activity in hepatocytes. physiology.org This rapid conversion ensures that the active compound is available to exert its effects at the target site.
Once hydrolyzed to LXB4, the molecule is subject to the same metabolic inactivation pathways as the endogenously produced mediator. Native lipoxins have very short in vivo half-lives due to rapid enzymatic degradation. wikipedia.orgresearchgate.net The primary routes of inactivation are:
Dehydrogenation: The main metabolic route involves the oxidation of the C15 hydroxyl group by a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme, which converts the lipoxin into its biologically inactive 15-oxo-lipoxin counterpart. wikipedia.org
Omega-oxidation: Another significant pathway is the oxidation at the omega end (C20) of the fatty acid chain, a reaction also common for other eicosanoids. wikipedia.orgnih.gov
Further derivatization can occur through conjugation with glutathione (B108866) to form cysteinyl-lipoxins, though the functional role of this pathway is less defined. wikipedia.org The design of synthetic analogs, including the methyl ester form, is a strategy to protect the molecule from this rapid inactivation, thereby prolonging its biological half-life and enhancing its therapeutic potential in experimental settings. nih.govpnas.org
Table 2: Metabolic Fate of this compound and its Active Form, LXB4
| Compound | Metabolic Process | Key Enzyme(s) | Resulting Product(s) | Biological Activity of Product |
|---|---|---|---|---|
| This compound | Hydrolysis | Esterases, Lipases | Lipoxin B4 (free acid) | Active |
| Lipoxin B4 | Dehydrogenation | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 15-oxo-Lipoxin B4 | Inactive |
| Lipoxin B4 | Omega-Oxidation | Cytochrome P450 (e.g., CYP4F) | 20-hydroxy-Lipoxin B4 | Reduced/Inactive |
| Lipoxin B4 | Conjugation | Glutathione S-transferases | Cysteinyl-Lipoxin B4 | Not fully determined |
Esterase Activity and Hydrolysis in Biological Matrices
Considerations for Systemic Availability and Distribution in in vitro and Animal Studies
A significant challenge in the experimental use of native lipoxins is their rapid metabolic inactivation, which results in a very short biological half-life. wikipedia.org The use of more stable analogs, such as LXB4 methyl ester, is a key strategy to overcome this limitation and achieve effective concentrations in preclinical models. nih.govresearchgate.net
In vitro and in vivo studies have demonstrated that these stabilized analogs exhibit enhanced bioavailability. For example, an investigation using a stable aspirin-triggered lipoxin A4 analog showed that nearly 100% of the compound was recoverable from mouse whole blood after 3 hours, compared to a 40% loss of native LXA4. pnas.org This stability allows for effective systemic delivery. The same study found that intravenous administration of the analog was as potent as local delivery in inhibiting leukocyte recruitment, highlighting its systemic bioavailability. pnas.org
Studies utilizing LXB4 methyl ester have shown its efficacy in animal models following different administration routes. In a model of ocular hypertension, LXB4 methyl ester was administered via both intraperitoneal injection and topical eye drops, leading to therapeutic effects in the eye. nih.gov This indicates that the compound can be distributed systemically to reach target tissues. Furthermore, a study involving the topical oral application of a stable lipoxin analog demonstrated that this local treatment led to a significant systemic increase in the levels of several pro-resolving mediators, including LXB4, confirming that systemic distribution can be achieved even from topical administration. frontiersin.org These findings underscore the utility of the methyl ester form in preclinical research, allowing for consistent and effective delivery to study the biological actions of the lipoxin pathway.
Table 3: Summary of Bioavailability and Distribution Findings from Preclinical Studies
| Compound Type | Study Model | Key Finding | Implication for Bioavailability | Reference |
|---|---|---|---|---|
| Stable ATL Analog (ATLa2) | Mouse Whole Blood (in vitro) | ~100% of the analog was recoverable after 3 hours. | High stability in blood compared to native lipoxins. | pnas.org |
| Stable ATL Analog (ATLa2) | Mouse Air Pouch Model | Intravenous delivery was as potent as local administration in reducing neutrophil infiltration. | Effective systemic distribution and bioactivity after IV injection. | pnas.org |
| This compound | Rat Model of Ocular Hypertension | Effective when administered via intraperitoneal injection or topical eye drops. | Capable of reaching target tissues (eye) from both systemic and local routes. | nih.gov |
| Stable Lipoxin Analog (BLXA4-ME) | Human Clinical Trial (Gingivitis) | Topical oral application led to increased systemic plasma levels of LXA4 and LXB4. | Demonstrates systemic uptake and distribution from a topical mucosal application site. | frontiersin.org |
Compound Reference Table
Cell Permeability and Intracellular Accumulation
Specific quantitative data on the cell permeability and intracellular accumulation of this compound is not available in the current body of scientific literature. It is described as a lipid-soluble prodrug of LXB4, which implies that its design is intended to enhance its ability to cross cell membranes. medchemexpress.cncaymanchem.combiomol.com The prevailing hypothesis is that the methyl ester group increases its lipophilicity, facilitating its diffusion across the phospholipid bilayer of cell membranes. Once inside the cell, it is expected that intracellular esterase enzymes would cleave the methyl ester, releasing the active Lipoxin B4. A study on Lipoxin A4 methyl ester showed it was ineffective at activating protein kinase C in vitro, unlike its free acid form, suggesting the necessity of this intracellular hydrolysis for activity. nih.gov However, without specific studies on this compound, parameters such as permeability coefficients and intracellular concentrations remain undocumented.
Molecular Mechanisms of Action of Lipoxin B4 Methyl Ester
Receptor-Mediated Signaling Pathways
The signaling of lipoxins is primarily initiated through their interaction with G protein-coupled receptors (GPCRs). scielo.br While LXA4 and its aspirin-triggered epimer, 15-epi-LXA4, are established high-affinity ligands for the formyl peptide receptor 2 (FPR2), also known as the ALX receptor (ALX/FPR2), the receptor for LXB4 has not yet been definitively identified. nih.govwikipedia.orgnih.gov This distinction underscores a fundamental difference in the molecular mechanisms of these two closely related lipoxins. rsc.org
Identification of Novel Receptor Targets and Binding Sites
The search for the specific receptor for LXB4 is an active area of research. nih.govrsc.org While LXA4 also interacts with the cysteinyl leukotriene-1 (CysLT1) receptor, it is not known if LXB4 shares this interaction. mdpi.com The distinct biological activities of LXB4, particularly its potent neuroprotective effects, suggest the existence of a unique receptor or set of receptors that mediate its actions. nih.govresearchgate.net The identification and characterization of these putative LXB4 receptors are crucial for a complete understanding of its molecular mechanisms.
Downstream Signaling Cascades Activated by Receptor Engagement
Even without a definitively identified receptor, studies have begun to elucidate the downstream signaling pathways modulated by lipoxins, including those influenced by LXB4 analogs. scielo.br Lipoxins, in general, are known to influence several key signaling cascades involved in inflammation and cellular stress responses. scielo.brfrontiersin.org
The mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critical regulators of cellular processes such as inflammation, proliferation, and survival. scielo.brnih.gov Lipoxins are known to modulate these pathways. scielo.br For instance, LXA4 has been shown to inhibit the p38 MAPK pathway, contributing to its anti-inflammatory effects. frontiersin.orgahajournals.org While direct evidence for Lipoxin B4 methyl ester is still emerging, related compounds have been shown to inhibit ERK, JNK, and p38 pathways. medchemexpress.com The modulation of these MAPK pathways is a key mechanism through which lipoxins exert their biological effects. nih.govfrontiersin.org
Interactive Data Table: MAPK Pathway Modulation by Lipoxins and Related Compounds
| Compound | Target Pathway | Effect | Cell Type/Model | Reference |
| Lipoxin A4 | p38 MAPK | Inhibition | Human Neutrophils | aai.org |
| Lipoxin A4 | p-ERK, p-JNK | Inhibition | Mouse Model of TBI | nih.gov |
| Lipoxin A4 | p38 MAPK | Inhibition | Rat Model of SAH | ahajournals.org |
| Ononin (Isoflavone) | ERK/JNK/p38 | Inhibition | Laryngeal/Lung Cancer | medchemexpress.com |
| Lipoxin A4 | ERK1/2 | Inhibition | Endothelial Cells | nih.gov |
NF-κB and Other Transcription Factor Modulation
This compound, primarily through its conversion to LXB4, exerts significant control over inflammatory responses by modulating key transcription factors. This regulation is central to its anti-inflammatory and pro-resolving functions.
Metabolically resistant analogs of LXB4 have been shown to inhibit the mobilization and nuclear accumulation of critical pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). wikipedia.orgnih.gov By preventing these factors from reaching the nucleus, LXB4 effectively suppresses the transcription of genes that code for pro-inflammatory proteins, such as cytokines and chemokines. Studies using the related compound Lipoxin A4 methyl ester (LXA4-ME) have similarly demonstrated a downregulation of the NF-κB pathway, leading to reduced levels of pro-inflammatory cytokines. frontiersin.orgnih.gov
Furthermore, the modulatory effects of lipoxins extend to other significant signaling pathways. Evidence suggests that lipoxins can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Specifically, LXA4 methyl ester may inhibit the JAK2/STAT3 pathway by enhancing the expression of Suppressor of Cytokine Signaling 3 (SOCS3), an intracellular negative regulator of JAK/STAT phosphorylation. scielo.br LXB4 analogs can also trigger the activation of SOCS proteins, which in turn inhibit STAT protein transcription factors that would otherwise up-regulate pro-inflammatory genes. wikipedia.org
In addition to suppressing inflammatory pathways, lipoxins actively promote anti-inflammatory and antioxidant responses. They facilitate the nuclear entry of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that increases the production of the potent antioxidant enzyme heme oxygenase-1 (HMOX-1). nih.gov This action contributes to the resolution of oxidative stress.
| Transcription Factor | Effect of Lipoxin B4 or Analogs | Downstream Consequence |
| NF-κB | Inhibition of nuclear mobilization. wikipedia.orgnih.gov | Decreased transcription of pro-inflammatory genes. frontiersin.orgnih.gov |
| AP-1 | Attenuation of mobilization. nih.gov | Reduced expression of inflammatory mediators. |
| STAT3 | Inhibition of activation, potentially via SOCS3. nih.govscielo.br | Decreased pro-inflammatory cytokine signaling. |
| Nrf2 | Promotion of nuclear entry. nih.gov | Increased expression of antioxidant enzymes (e.g., HMOX-1). nih.gov |
PI3K/Akt and Rho GTPase Signaling
The influence of this compound extends to crucial intracellular signaling cascades like the PI3K/Akt and Rho GTPase pathways, which govern cell survival, proliferation, and cytoskeletal dynamics.
Recent research utilizing LXB4 methyl ester has implicated the Phosphoinositide 3-kinase (PI3K)/Akt pathway as a target for its regulatory actions. biorxiv.orgnih.gov In a study on ocular conditions, treatment with LXB4 reduced the expression of activated phospho-PI3K (p-PI3K), suggesting an inhibitory role in this signaling cascade under certain pathological conditions. biorxiv.org The PI3K/Akt pathway is known to be involved in neuroinflammation, and its modulation by LXB4 points to a mechanism for its neuroprotective effects. biorxiv.org Similarly, analogs of the related lipoxin, 15-epi-LXA4, have been shown to suppress the PI3K/Akt signaling pathway. acs.org
Lipoxins also modulate the activity of the Rho family of small GTPases, which are master regulators of the actin cytoskeleton. nih.gov While much of the research has focused on LXA4, the findings indicate that lipoxins can induce the reorganization of the actin cytoskeleton in monocytes and macrophages through the differential activation of RhoA and Rac, key members of the Rho GTPase family. nih.gov This cytoskeletal rearrangement is fundamental for processes such as cell migration and phagocytosis, which are critical for the resolution of inflammation.
| Signaling Pathway | Key Proteins Modulated | Effect of Lipoxin B4 or Analogs | Functional Outcome |
| PI3K/Akt | Phospho-PI3K (p-PI3K) | Reduced expression. biorxiv.org | Attenuation of neuroinflammatory signaling. biorxiv.org |
| Rho GTPase | RhoA, Rac | Differential activation. nih.gov | Reorganization of actin cytoskeleton, affecting cell migration and phagocytosis. nih.gov |
Calcium Mobilization and Ion Channel Modulation
The signaling mechanisms of lipoxins also involve the regulation of intracellular calcium levels and the activity of ion channels, although the effects can be cell-type specific and differ between lipoxin isomers.
Lipoxins can also modulate the activity of various ion channels, which is a key mechanism in regulating cellular excitability and function, particularly in the nervous system. While direct evidence for LXB4 methyl ester is still emerging, studies on related lipoxins show that LXA4 can mediate the activation of ATP-sensitive potassium (KATP) channels, which contributes to tissue repair processes. nih.gov More broadly, specialized pro-resolving mediators like lipoxins are known to counteract the effects of inflammatory mediators that sensitize ion channels involved in pain signaling, such as transient receptor potential (TRP) channels (TRPA1 and TRPV1) and voltage-gated sodium channels (Nav1.7, Nav1.8). nih.gov
Non-Receptor Mediated Modulatory Effects
Beyond receptor-dependent signaling, this compound can exert its influence through direct interactions with enzymes and other proteins, as well as by modulating the cellular redox environment.
Direct Modulation of Enzyme Activity (e.g., cyclooxygenases, lipoxygenases, phospholipases)
Lipoxin B4's biosynthesis and actions are intricately linked with the enzymes that produce eicosanoids. The generation of LXB4 itself is a result of the sequential action of lipoxygenases (LOX), such as 15-LOX followed by 5-LOX, in a process known as transcellular biosynthesis. nih.govnih.gov Therefore, the cellular capacity to produce LXB4 is inherently dependent on the presence and activity of these enzymes.
LXB4 can, in turn, modulate the activity of these enzymatic pathways. For example, LXB4 has been found to upregulate the expression of cyclooxygenase-2 (COX-2) in human memory B cells, an effect linked to enhanced antibody production. nih.gov This is particularly interesting as aspirin, a COX inhibitor, can trigger the formation of "aspirin-triggered lipoxins," which are epimers of native lipoxins, by acetylating COX-2 and altering its catalytic activity. nih.govnih.gov
While direct modulation of phospholipases by LXB4 is less characterized, the related compound LXA4 is known to activate phospholipase A2 and phospholipase D upon binding to its receptor, suggesting that regulation of these enzymes is a feature of lipoxin signaling. harvard.edu
| Enzyme | Modulation by Lipoxin B4 or Analogs | Reported Effect |
| Cyclooxygenase-2 (COX-2) | Upregulation of expression. nih.gov | Enhanced antibody production in B cells. nih.gov |
| Lipoxygenases (LOX) | LXB4 biosynthesis is dependent on 5-LOX and 15-LOX activity. nih.govrug.nl | Production of LXB4 contributes to the resolution of inflammation. |
Influence on Protein-Protein Interactions and Complex Formation
Lipoxin B4 can influence cellular function by modulating key protein-protein interactions that are fundamental to signaling complex assembly. This is often a downstream consequence of its receptor-mediated or direct enzymatic effects.
A prime example is the regulation of the NF-κB signaling pathway, which relies on the interaction between NF-κB and its inhibitor, IκBα. By preventing the degradation of IκBα, lipoxins inhibit the release and nuclear translocation of NF-κB, thereby disrupting its function. rug.nl Similarly, the modulation of the JAK/STAT pathway by lipoxins involves influencing the interaction between SOCS proteins and JAKs. LXA4 methyl ester treatment has been shown to increase the expression of SOCS3, which then interacts with and inhibits the phosphorylation of JAK2, effectively shutting down that signaling cascade. scielo.br
The very synthesis of lipoxins is a product of complex interactions, specifically the transcellular metabolism that occurs when different cell types, such as platelets and neutrophils, are in close proximity, allowing for the exchange of enzymatic intermediates. frontiersin.orgnih.gov
Antioxidant and Redox Signaling Modulation
A significant aspect of the action of this compound is its ability to modulate the cellular redox state, counteracting oxidative stress which is a hallmark of persistent inflammation.
LXB4 and its stable analogs have been shown to directly inhibit the formation of peroxynitrite, a highly reactive and damaging oxidant. wikipedia.org This action helps to preserve cellular integrity and function. Furthermore, studies with LXA4 methyl ester have confirmed its ability to suppress lipid peroxidation, a key process of oxidative damage to cell membranes. nih.gov
Mechanistically, lipoxins exert profound effects on antioxidant and redox signaling pathways. As mentioned previously, they promote the activation of the Nrf2 transcription factor. nih.gov Activated Nrf2 drives the expression of a suite of antioxidant genes, most notably heme oxygenase-1 (HMOX-1). nih.gov HMOX-1, in turn, contributes to the synthesis of the crucial intracellular antioxidant, glutathione (B108866), which is capable of neutralizing a wide range of reactive oxygen species (ROS) and preventing oxidative stress. nih.gov More recent studies have also highlighted the role of the electrophilic 15-oxo metabolite of LXA4 in activating Nrf2-regulated gene expression, suggesting that metabolic products of lipoxins may also contribute to these antioxidant effects through receptor-independent mechanisms. nih.gov
Biological Activities of Lipoxin B4 Methyl Ester in Pre Clinical and Experimental Models
Anti-Inflammatory and Pro-Resolving Efficacy
Lipoxin B4 (LXB4) and its more stable synthetic analogue, Lipoxin B4 methyl ester, are members of the specialized pro-resolving mediators (SPMs) family. wikipedia.org These lipid mediators play a crucial role in the resolution of inflammation, a process essential for limiting tissue damage and restoring homeostasis. nih.gov Unlike traditional anti-inflammatory agents that primarily block pro-inflammatory pathways, lipoxins actively stimulate resolution programs. nih.gov
Regulation of Leukocyte Trafficking and Chemotaxis
A cardinal feature of the inflammatory response is the recruitment of leukocytes to the site of injury or infection. While essential for host defense, excessive or prolonged leukocyte infiltration can lead to tissue damage. Lipoxin B4 and its analogues exert tight control over this process, contributing to the timely resolution of inflammation. nih.gov
Lipoxin B4 is a potent inhibitor of polymorphonuclear leukocyte (neutrophil) migration and adhesion. caymanchem.com In vitro studies have demonstrated that LXB4 can inhibit neutrophil transmigration across endothelial cell monolayers. jci.org Specifically, LXB4 has been shown to inhibit leukotriene B4 (LTB4)-induced adhesion of neutrophils with a high degree of potency. caymanchem.com The methyl ester form is designed to be a more lipid-soluble prodrug, which can be advantageous in experimental models. caymanchem.com
Stable analogues of LXB4, such as 5(S)-methyl-LXB4, have also shown significant anti-inflammatory actions in vivo by inhibiting neutrophil infiltration and subsequent changes in vascular permeability. jci.orgatsjournals.org The stereochemistry at the C-5 position is critical for this bioactivity. jci.org These findings underscore the importance of lipoxins in controlling the initial and often aggressive phase of the acute inflammatory response driven by neutrophils.
Beyond curbing neutrophil influx, lipoxins orchestrate the latter phases of resolution, which involve macrophages. Lipoxins promote the clearance of apoptotic neutrophils by macrophages, a process known as efferocytosis, which is non-phlogistic (does not provoke further inflammation). annualreviews.orgnih.govnih.gov This is a critical step in preventing secondary necrosis and the release of damaging cellular contents. annualreviews.org
Furthermore, lipoxins can induce a shift in macrophage phenotype from a pro-inflammatory (M1) state to a pro-resolving (M2) state. nih.govfrontiersin.orgacs.org M2 macrophages are involved in tissue repair and the production of anti-inflammatory cytokines. annualreviews.orgacs.org Lipoxins also stimulate the exit of macrophages from the inflamed tissue to the lymph nodes, a process termed macrophage efflux, which contributes to the complete resolution of inflammation. nih.gov
Inhibition of Neutrophil Infiltration and Adhesion
Modulation of Inflammatory Cytokine and Chemokine Production
Cytokines and chemokines are key signaling molecules that orchestrate the inflammatory response. Lipoxins and their analogues have been shown to modulate the intricate network of these mediators, tipping the balance from a pro-inflammatory to an anti-inflammatory and pro-resolving environment. core.ac.uk
In addition to suppressing pro-inflammatory signals, lipoxins actively promote the production of anti-inflammatory cytokines. nih.gov Lipoxin A4, a related compound, has been shown to increase the levels of interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). acs.orgfrontiersin.orgmdpi.com For example, in models of rheumatoid arthritis, lipoxins have been found to stimulate the release of TGF-β. scispace.com IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in downregulating the inflammatory response. nih.gov Similarly, TGF-β is involved in tissue repair and resolution of inflammation. annualreviews.org This dual action of inhibiting pro-inflammatory and promoting anti-inflammatory mediators is a hallmark of their pro-resolving function.
Suppression of Pro-Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6)
Promotion of Phagocytosis and Efferocytosis
Phagocytosis, the engulfment of pathogens and cellular debris by phagocytic cells, and efferocytosis, the specific clearance of apoptotic (dying) cells, are fundamental processes in the resolution of inflammation. Lipoxins, including their synthetic analogs, have been shown to enhance these processes, thereby preventing the accumulation of dead cells and the subsequent release of pro-inflammatory contents. annualreviews.orgfrontiersin.org
Lipoxin B4 and its analogs have been reported to enhance the phagocytosis of apoptotic neutrophils by macrophages. wikipedia.org This is a crucial step in resolving inflammation, as the timely removal of apoptotic cells prevents secondary necrosis and the release of damaging cellular components. annualreviews.org The promotion of nonphlogistic phagocytosis, a process that does not trigger an inflammatory response, is a key feature of lipoxins' pro-resolving activity. annualreviews.orgnih.gov Studies have demonstrated that lipoxins can stimulate macrophage-mediated phagocytosis of apoptotic cells, a process also known as efferocytosis. nih.govacs.org This enhanced clearance helps to restore tissue homeostasis. acs.org
The mechanism by which lipoxins enhance efferocytosis involves the modulation of phagocytic receptor expression on macrophages. While much of the research has focused on Lipoxin A4 (LXA4), the general principles are considered relevant to the lipoxin class. For instance, LXA4 has been shown to influence the αvβ3-CD36 complex, a key receptor complex involved in the recognition and engulfment of apoptotic neutrophils. aai.org Although the specific receptor for Lipoxin B4 remains to be definitively identified, its ability to promote phagocytosis suggests a similar modulation of cell surface receptors involved in the clearance process. annualreviews.orgwikipedia.org
Enhanced Clearance of Apoptotic Cells
Resolution of Acute and Chronic Inflammatory Responses in Specific Animal Models
The anti-inflammatory and pro-resolving effects of lipoxin analogs have been investigated in various animal models of inflammation. These studies provide in vivo evidence for the therapeutic potential of these compounds.
The zymosan-induced peritonitis and air pouch models are standard methods for studying acute inflammation characterized by the infiltration of inflammatory cells. google.com Lipoxin-related molecules have been shown to reduce inflammation in both zymosan A-induced air pouch and peritonitis models. researchgate.net In a murine model of zymosan-induced peritonitis, a benzo-lipoxin A4 analog was found to stimulate the phagocytosis of apoptotic polymorphonuclear neutrophils (PMNs) by macrophages. researchgate.net This action contributes to the resolution of the acute inflammatory response by promoting the clearance of inflammatory cells. researchgate.net
Table 1: Effects of Lipoxin Analogs in Zymosan-Induced Inflammation Models
| Model | Lipoxin Analog | Observed Effect | Reference |
| Zymosan A-induced air pouch | Lipoxin-related molecules | Reduced inflammation | researchgate.net |
| Zymosan A-induced peritonitis | Lipoxin-related molecules | Reduced inflammation | researchgate.net |
| Zymosan-induced peritonitis | Benzo-Lipoxin A4 analog | Stimulated phagocytosis of apoptotic PMNs | researchgate.net |
Endotoxin (lipopolysaccharide or LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. Lipoxins have shown protective effects in models of endotoxin-induced inflammation. For example, in a rat model of endotoxin-induced uveitis (inflammation of the eye), topical application of Lipoxin A4 reduced inflammatory infiltrate and protein leakage. scispace.com Furthermore, in a model of acute liver injury induced by LPS and D-Galactosamine in rats, an agonist of the Lipoxin A4 receptor, BML-111, demonstrated protective effects by preventing pathological changes and inhibiting neutrophil infiltration. semanticscholar.org While these studies focus on LXA4 and its receptor agonists, they highlight the potential of the lipoxin class of molecules to counteract endotoxin-induced inflammation.
Table 2: Effects of Lipoxins in Endotoxin-Induced Inflammation Models
| Model | Lipoxin/Analog | Observed Effect | Reference |
| Endotoxin-induced uveitis (rat) | Lipoxin A4 | Reduced inflammatory infiltrate and protein leakage | scispace.com |
| LPS/D-Galactosamine-induced acute liver injury (rat) | BML-111 (LXA4 receptor agonist) | Prevented pathological changes, inhibited neutrophil infiltration | semanticscholar.org |
Inflammatory bowel disease (IBD) is characterized by chronic inflammation of the gastrointestinal tract. Lipoxin analogs have shown therapeutic potential in experimental models of colitis. unich.it For instance, oral administration of a stable Lipoxin A4 analog significantly reduced weight loss, hematochezia (blood in stool), and mortality in a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis. aai.org This was associated with the attenuation of proinflammatory gene expression. aai.org Another study demonstrated that β-oxidation-resistant Lipoxin A4 analogs ameliorated hapten-induced colitis. unich.it Lipoxin A4 and its stable analogs have also been shown to attenuate chemokine secretion by human colon tissue, which would lead to reduced neutrophil adherence and tissue damage. aai.orgaai.org These findings underscore the potential of lipoxin-based therapies for inflammatory conditions of the gut. scispace.comunich.it
Table 3: Effects of Lipoxin Analogs in Colitis and IBD Models
| Model | Lipoxin Analog | Observed Effect | Reference |
| Dextran sodium sulfate (DSS)-induced colitis (mouse) | 15-epi-16-para-fluoro-phenoxy-LXA4 | Reduced weight loss, hematochezia, and mortality | aai.org |
| Hapten-induced colitis | β-oxidation–resistant Lipoxin A4 analogs | Ameliorated colitis | unich.it |
| Human colonic mucosa ex vivo | Lipoxin A4 and stable analogs | Attenuated TNF-α-stimulated chemokine release and colonocyte apoptosis | aai.org |
Experimental Arthritis Models
While direct studies focusing specifically on this compound in experimental arthritis models are limited in the available literature, extensive research on its closely related parent compound, Lipoxin A4 (LXA4), and its analogs provides significant insights into the potential therapeutic actions of lipoxins in arthritis.
In murine models of zymosan-induced arthritis, administration of LXA4 has been shown to exert anti-inflammatory effects. scispace.com This is achieved through the activation of the formyl peptide receptor 2/lipoxin A4 receptor (FPR2/ALX). scispace.com The anti-inflammatory action of LXA4 in these models involves the inhibition of endothelin-1 (B181129) (ET-1) expression and its subsequent effects. scispace.com Pre-treatment with LXA4 has been observed to decrease zymosan-induced preproET-1 mRNA, the chemokine KC/CXCL1, leukotriene B4 (LTB4), and tumor necrosis factor-alpha (TNF-α) levels. scispace.com Furthermore, LXA4 treatment inhibits ET-1-induced edema formation and neutrophil influx into the knee joints of mice. scispace.com
Studies on collagen-induced arthritis have also demonstrated the therapeutic potential of activating the FPR2/ALX receptor. The administration of BML-111, an FPR2/ALX receptor agonist, has been reported to have therapeutic effects in this model. scispace.com In animal models of rheumatoid arthritis (RA), administration of LXA4 has been shown to attenuate arthritis by reducing joint erosion, pro-inflammatory cytokine release, and immune cell infiltration. frontiersin.orgcsic.es A deficiency in the enzymes 12-lipoxygenase (LO) and 15-LO, which are involved in LXA4 production, has been shown to exacerbate the development of arthritis in mice, partly due to reduced LXA4 levels. frontiersin.orgcsic.es
The protective mechanisms of LXA4 in arthritis models include the prevention of pro-inflammatory activation of fibroblast-like synoviocytes, which are key cells in the pathogenesis of RA. frontiersin.orgcsic.es LXA4 achieves this by abrogating the expression of interleukin-6 (IL-6) and counteracting the imbalance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are involved in tissue degradation. frontiersin.orgcsic.es It also opposes the pro-inflammatory and pro-fibrotic actions of interleukin-1β (IL-1β) and transforming growth factor-beta (TGF-β) in these cells, partly through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.orgcsic.es
| Model | Compound | Key Findings | Mechanism of Action |
| Zymosan-induced arthritis (murine) | Lipoxin A4 (LXA4) | Decreased knee joint edema and neutrophil accumulation. scispace.com | Inhibition of ET-1 expression and effects; decreased preproET-1 mRNA, KC/CXCL1, LTB4, and TNF-α. scispace.com |
| Collagen-induced arthritis | BML-111 (FPR2/ALX agonist) | Therapeutic effects observed. scispace.com | Activation of FPR2/ALX receptor. scispace.com |
| Rheumatoid Arthritis (animal models) | Lipoxin A4 (LXA4) | Attenuated joint erosion, pro-inflammatory cytokine release, and immune cell infiltration. frontiersin.orgcsic.es | Prevention of fibroblast-like synoviocyte activation; abrogation of IL-6 expression; counteraction of MMP/TIMP imbalance; opposition of IL-1β and TGF-β actions via p38 MAPK inhibition. frontiersin.orgcsic.es |
Allergic Airway Inflammation Models
Lipoxin B4 (LXB4) has demonstrated significant pro-resolving actions in murine models of allergic rhinitis and asthma, indicating its potential in mitigating mucosal inflammation in the upper and lower airways. nih.govresearchgate.netnih.gov
In the upper airways of mice with allergic rhinitis, LXB4 has been shown to significantly decrease the number of leukocytes in the nasal mucosa and reduce the degranulation of mast cells and eosinophils. nih.govresearchgate.netnih.gov In the lower airways of asthmatic mice, LXB4 administration leads to a significant reduction in airway inflammation, mucus metaplasia, and airway hyper-responsiveness. nih.govresearchgate.netnih.gov
The anti-inflammatory effects of LXB4 in these models are notable, with its ability to inhibit mast cell degranulation in vivo being more potent than dexamethasone, although they exhibit different profiles in cytokine regulation. nih.govnih.gov Mechanistically, LXB4 has been found to decrease eotaxin-dependent eosinophil chemotaxis and IgE-mediated mast cell degranulation. nih.govnih.gov It also regulates the expression of type 2 cytokine receptors. nih.govnih.gov
Furthermore, in a murine model of asthma, the administration of a stable analog of Lipoxin A4 (LXA4) was shown to block both airway hyper-responsiveness and pulmonary inflammation. This was evidenced by a decrease in leukocytes and inflammatory mediators such as interleukin-5, interleukin-13, eotaxin, prostanoids, and cysteinyl leukotrienes. researchgate.net
| Model | Compound | Key Findings | Mechanism of Action |
| Murine Allergic Rhinitis | Lipoxin B4 (LXB4) | Decreased nasal mucosal leukocytes; reduced degranulation of mast cells and eosinophils. nih.govresearchgate.netnih.gov | Inhibition of mast cell degranulation; decreased eotaxin-dependent eosinophil chemotaxis; regulation of type 2 cytokine receptors. nih.govnih.gov |
| Murine Asthma | Lipoxin B4 (LXB4) | Decreased airway inflammation, mucus metaplasia, and hyper-responsiveness. nih.govresearchgate.netnih.gov | Inhibition of IgE-mediated mast cell degranulation. nih.govnih.gov |
| Murine Asthma | Stable LXA4 analog | Blocked airway hyper-responsiveness and pulmonary inflammation; decreased leukocytes and inflammatory mediators (IL-5, IL-13, eotaxin, prostanoids, cysteinyl leukotrienes). researchgate.net | Not specified. |
Immunomodulatory Properties
Impact on Adaptive Immune Responses
While much of the research on lipoxins has centered on their role in the innate immune system and the resolution of inflammation, emerging evidence suggests that they also modulate adaptive immune responses.
T-cell Differentiation and Proliferation (e.g., Th1, Th2, Th17, Treg)
Lipoxins, including Lipoxin B4 (LXB4), have been shown to influence T-cell functions. Both LXA4 and LXB4 can inhibit the secretion of tumor necrosis factor-alpha (TNF-α) from peripheral T-cells stimulated with anti-CD3 antibodies. frontiersin.org The effects of LXA4 are mediated through the LXA4 receptor (FPR2/ALX), which is expressed on T-cells. frontiersin.org While the direct effects of LXB4 methyl ester on T-cell differentiation and proliferation are not as extensively characterized as those of LXA4, the known actions of the broader lipoxin family suggest a potential regulatory role. Further research is needed to delineate the specific impact of LXB4 methyl ester on the differentiation and proliferation of T-helper cell subsets such as Th1, Th2, Th17, and regulatory T-cells (Tregs).
B-cell Activation and Antibody Production
In contrast to the generally inhibitory effects of Lipoxin A4 (LXA4) on B-lymphocyte proliferation and antibody production, Lipoxin B4 (LXB4) demonstrates a distinct and opposing role. wikipedia.orgnih.gov Studies have shown that LXB4 enhances human memory B-cell antibody production. nih.govnih.gov Specifically, LXB4 promotes the production of IgG antibodies in memory B-cells and increases the number of IgG-secreting B-cells. nih.gov This effect is associated with the upregulation of key transcription factors involved in plasma cell differentiation, namely BLIMP1 and XBP1. nih.gov Interestingly, the mechanism appears to be at least partially dependent on cyclooxygenase-2 (COX-2), as LXB4 increases COX-2 expression, and COX-2 inhibitors can diminish the LXB4-stimulated increase in BLIMP1, XBP1, and IgG production. nih.gov
Table 1: Effects of Lipoxin B4 on Human Memory B-Cell Function
| Parameter | Effect of Lipoxin B4 | Associated Mechanisms |
| IgG Production | Promoted in memory B-cells. nih.gov | Increased number of IgG-secreting B-cells. nih.gov |
| Plasma Cell Differentiation | Enhanced. | Upregulation of BLIMP1 and XBP1 transcription factors. nih.gov |
| Cyclooxygenase-2 (COX-2) | Increased expression. nih.gov | The effects on BLIMP1, XBP1, and IgG are partially COX-2 dependent. nih.gov |
Tissue Protective and Regenerative Potentials
Lipoxins and their stable analogs, such as methyl esters, have demonstrated significant protective effects in various models of tissue injury.
Neuroprotective Actions in Experimental Models of Central Nervous System Injury (e.g., Ischemia, Trauma, Neuroinflammation)
Lipoxins exert a range of protective effects within the nervous system. nih.gov While much of the research has focused on Lipoxin A4 (LXA4) and its analogs, the broader family of lipoxins is recognized for its neuroprotective potential in conditions like ischemic stroke, brain injury, and neuroinflammation. nih.gov For instance, LXA4 methyl ester has been shown to reduce neurological dysfunction, infarct volume, and the number of apoptotic neurons in rat models of focal cerebral ischemia. frontiersin.orgfrontiersin.org It also helps maintain the integrity of the blood-brain barrier. nih.govfrontiersin.org
Recent studies have highlighted the direct neuroprotective actions of LXB4. Produced by retinal astrocytes, LXB4 has been found to protect retinal ganglion cells from injury. nih.govbiorxiv.org In a mouse model of chronic ocular hypertension, a condition that leads to glaucomatous neurodegeneration, therapeutic treatment with LXB4 methyl ester was shown to mitigate astrocyte reactivity, a key factor in the degenerative process. nih.govbiorxiv.org Specifically, LXB4 treatment downregulated markers of astrocyte reactivity. nih.govbiorxiv.org While a specific receptor for LXB4 has yet to be identified, its neuroprotective actions are potent. nih.govbiorxiv.org
Cardioprotective Effects in Myocardial Ischemia-Reperfusion Models
Lipoxins have shown promise in protecting the heart from ischemia-reperfusion (I/R) injury, a condition that occurs when blood flow is restored to the heart after a period of ischemia. frontiersin.org This reperfusion process can paradoxically lead to inflammation and further cell death. frontiersin.org
Studies primarily using LXA4 and its analogs have demonstrated significant cardioprotective effects. For example, administration of LXA4 before or after myocardial I/R in rats was found to attenuate myocardial metabolic disturbance, reduce inflammatory responses, and inhibit oxidative stress. frontiersin.orgnih.gov These effects are associated with a reduction in pro-inflammatory cytokines and a decrease in apoptosis of cardiac cells. frontiersin.orgnih.govcsic.es One of the proposed mechanisms involves the downregulation of endoplasmic reticulum stress-related proteins like GRP-78 and caspase-12. nih.gov Furthermore, lipoxins can activate the NRF2 antioxidant pathway in cardiomyocytes, which helps to reduce damage from hypoxia and reoxygenation. frontiersin.orgmdpi.com While direct studies on LXB4 methyl ester in cardiac I/R are less common, the established cardioprotective profile of the lipoxin class suggests a potential therapeutic role.
Renoprotective Mechanisms in Kidney Injury Models (e.g., Ischemia-Reperfusion, Nephritis)
Lipoxins and their synthetic analogs have been shown to be protective in various models of acute and chronic kidney disease. researchgate.netnih.gov In models of renal ischemia-reperfusion (I/R) injury, lipoxin analogs have been found to alleviate injury by reducing neutrophil infiltration and decreasing the expression of pro-inflammatory cytokines and chemokines. researchgate.netfrontiersin.org Treatment with lipoxin analogs prior to renal I/R injury can modify the expression of numerous pathogenic mediators, indicating a protective action at the core of acute renal failure pathophysiology. researchgate.net
In models of chronic kidney disease, such as that induced by obesity, both LXA4 and a synthetic benzo-LXA4 analog attenuated disease progression, as evidenced by reduced albuminuria, glomerular expansion, and mesangial matrix deposition. nih.gov Furthermore, in models of unilateral ureteral obstruction, a model of renal fibrosis, LXA4 and its analogs inhibited the progression of fibrosis by suppressing pro-inflammatory cytokines, stimulating the anti-inflammatory cytokine IL-10, and reducing collagen deposition and apoptosis. frontiersin.org These findings highlight the potential of lipoxins, including by extension LXB4 methyl ester, to protect the kidney from various forms of injury.
Table 2: Tissue-Protective Effects of Lipoxins in Pre-clinical Models
| Organ System | Experimental Model | Observed Protective Effects of Lipoxins/Analogs |
| Central Nervous System | Focal Cerebral Ischemia, Ocular Hypertension | Reduced neurological deficit, infarct volume, and neuronal apoptosis. frontiersin.orgfrontiersin.org Mitigated astrocyte reactivity. nih.govbiorxiv.org |
| Cardiovascular System | Myocardial Ischemia-Reperfusion | Attenuated metabolic disturbance, inflammation, and oxidative stress. frontiersin.orgnih.gov Reduced cardiomyocyte apoptosis. csic.es |
| Renal System | Ischemia-Reperfusion, Chronic Kidney Disease, Renal Fibrosis | Decreased neutrophil infiltration and pro-inflammatory mediators. researchgate.netfrontiersin.org Reduced albuminuria, glomerular expansion, and fibrosis. nih.govfrontiersin.org |
Gastrointestinal Mucosal Integrity and Barrier Function Modulation
Lipoxins are potent regulators of intestinal inflammation and play a significant role in maintaining the integrity of the gastrointestinal mucosa. researchgate.net Neutrophil infiltration into the intestinal wall is a characteristic feature of inflammatory bowel disease (IBD), leading to a compromised epithelial barrier and altered mucosal function. aai.org
In experimental models using human colonic mucosa, lipoxins demonstrate significant protective effects. researchgate.net Specifically, stable lipoxin analogs, including a methyl ester variant, have been shown to inhibit the adherence of neutrophils to intestinal epithelial cell monolayers that were stimulated by the pro-inflammatory cytokine TNF-α. researchgate.netaai.org Beyond preventing neutrophil attachment, lipoxins also attenuate the release of key chemokines, such as IL-8, monocyte-chemoattractant protein-1 (MCP-1), and RANTES, from the mucosal tissue. researchgate.netaai.org This action effectively reduces the chemical signals that attract more inflammatory cells to the site.
Furthermore, exposure to TNF-α can induce disruption of the mucosal architecture and trigger apoptosis (programmed cell death) in colonocytes. researchgate.net Pre-treatment with a lipoxin methyl ester analog was found to protect against this TNF-α-induced damage, preserving the structural integrity of the mucosa and reducing colonocyte apoptosis. researchgate.net These findings highlight the role of the lipoxin pathway in preserving the gastrointestinal barrier by counteracting key pathological processes stimulated by inflammatory cytokines. researchgate.netaai.org
| Model System | Observed Effect of Lipoxin Analogs | Reference |
|---|---|---|
| Human T84 Intestinal Epithelial Cell Monolayers | Inhibited TNF-α-stimulated neutrophil adherence. | researchgate.netaai.org |
| Human Colonic Mucosa Ex Vivo | Attenuated TNF-α-stimulated release of chemokines (IL-8, MCP-1, RANTES). | researchgate.netaai.org |
| Human Colonic Mucosa Ex Vivo | Protected against TNF-α-induced morphological disruption. | researchgate.net |
| Human Colonic Mucosa Ex Vivo | Attenuated TNF-α-stimulated colonocyte apoptosis. | researchgate.net |
Pulmonary Protective Effects in Acute Lung Injury and Fibrosis Models
The lipoxin signaling pathway is instrumental in protecting the lungs from various forms of injury and inflammation. In pre-clinical models of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), lipoxins and their stable analogs demonstrate significant therapeutic potential. frontiersin.org Administration of lipoxins in animal models of ALI was found to diminish the production of pro-inflammatory cytokines and reactive oxygen species (ROS), leading to improved alveolar fluid clearance. frontiersin.org They also prevent the infiltration of neutrophils into the lung tissue, a key event in the pathogenesis of ALI. frontiersin.orgnih.gov
In the context of allergic airway diseases like asthma, LXB4 has been shown to be particularly effective. nih.gov In murine models, LXB4 significantly reduced airway inflammation, mucus metaplasia, and airway hyper-responsiveness. nih.gov It acts by decreasing the degranulation of mast cells and eosinophils, which are critical cellular players in allergic reactions. nih.gov A pilot study involving asthmatic patients suggested that Lipoxin A4 methyl ester was more effective and had fewer adverse effects than standard bronchodilator therapy. nih.gov
Lipoxins also exert potent anti-fibrotic effects in the lung. frontiersin.orgfrontiersin.org Idiopathic pulmonary fibrosis (IPF) is a progressive disease characterized by excessive scarring of lung tissue. frontiersin.org In experimental models of pulmonary fibrosis, lipoxins were reported to halt disease progression by inhibiting the signaling of transforming growth factor-beta (TGF-β), a central pro-fibrotic mediator. frontiersin.orgfrontiersin.org This inhibition leads to reduced collagen production and prevents the proliferation and differentiation of lung fibroblasts into myofibroblasts, the primary cells responsible for scar tissue deposition. frontiersin.orgfrontiersin.org
| Disease Model | Key Finding for Lipoxin/Analog | Reference |
|---|---|---|
| Acute Lung Injury (ALI) | Diminished pro-inflammatory cytokine and ROS production. | frontiersin.org |
| Acute Lung Injury (ALI) | Improved alveolar fluid clearance. | frontiersin.org |
| Allergic Asthma (Murine Model) | Decreased airway inflammation, mucus, and hyper-responsiveness. | nih.gov |
| Pulmonary Fibrosis | Inhibited TGF-β signaling and collagen production in fibroblasts. | frontiersin.orgfrontiersin.org |
| Pulmonary Fibrosis | Prevented fibroblast proliferation and differentiation into myofibroblasts. | frontiersin.org |
Ocular Protective Effects in Models of Retinal Inflammation and Degeneration
Lipoxins play a critical neuroprotective role in the eye, particularly in the retina. Research has shown that endogenous levels of both Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) are decreased following acute or chronic injury to the retina. mdpi.combiorxiv.orgnih.gov This suggests that a loss of these pro-resolving mediators may contribute to the progression of retinal diseases.
In experimental models of glaucoma, a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs), the administration of exogenous lipoxins has shown protective effects. biorxiv.orgnih.gov While both LXA4 and LXB4 demonstrated protective trends, LXB4 treatment was found to be consistently more efficacious. biorxiv.orgnih.gov It significantly protected the inner retina from glaucomatous injury and preserved function. biorxiv.orgnih.gov A key mechanism underlying this protection is the dramatic reduction in the reactivity of Müller glia, whose chronic activation contributes to neuroinflammation and degeneration in the retina. biorxiv.orgnih.gov
Furthermore, lipoxins can counteract inflammatory signals in the retina. In cell culture models, LXA4 was able to reduce the production of pro-inflammatory molecules like IL-6 in retinal pigment epithelial cells. mdpi.com By modulating these inflammatory and glial responses, lipoxins help to delay the progression of retinal degeneration and preserve neuronal integrity, supporting their potential as a therapeutic strategy for various inflammatory and degenerative retinal disorders. mdpi.combiorxiv.org
| Disease/Injury Model | Observed Effect of Lipoxin | Reference |
|---|---|---|
| Acute/Chronic Retinal Injury | Endogenous levels of LXA4 and LXB4 are decreased. | mdpi.combiorxiv.orgnih.gov |
| Experimental Glaucoma (Mouse Model) | LXB4 treatment was neuroprotective for inner retinal neurons. | biorxiv.orgnih.gov |
| Experimental Glaucoma (Mouse Model) | Reduced Müller glial cell reactivity following injury. | biorxiv.orgnih.gov |
| Retinal Pigment Epithelial Cells (In Vitro) | LXA4 reduced LPS-induced IL-6 production. | mdpi.com |
Anti-fibrotic and Anti-angiogenic Effects
Beyond their primary anti-inflammatory roles, lipoxins actively participate in counteracting the pathological remodeling of tissues that occurs in chronic diseases, specifically fibrosis and aberrant angiogenesis.
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components like collagen, leads to organ scarring and dysfunction. Lipoxins are potent anti-fibrotic agents that act directly on tissue-resident cells, including fibroblasts. annualreviews.org They inhibit the activation of fibroblasts and their differentiation into contractile, ECM-producing myofibroblasts, a critical step in the fibrotic process. frontiersin.org
In models of renal disease, LXA4 was shown to modulate a wide array of profibrotic genes induced by growth factors in human mesangial cells, including TGF-β1, fibronectin, and several types of collagen. nih.gov By preventing this profibrotic gene expression, lipoxins can reduce the accumulation of matrix proteins that lead to glomerulosclerosis. nih.gov Similarly, in pulmonary fibrosis models, lipoxins inhibit collagen production by targeting TGF-β signaling pathways. frontiersin.orgfrontiersin.org They also regulate the balance between matrix metalloproteinases (MMPs), which degrade the ECM, and their tissue inhibitors (TIMPs), further contributing to the resolution of fibrotic remodeling. frontiersin.org
Angiogenesis, the formation of new blood vessels, is essential for tissue repair but contributes to pathology in diseases like diabetic retinopathy and cancer. aai.org Lipoxins have demonstrated significant anti-angiogenic properties. aai.orgdntb.gov.ua
In models using human endothelial cells, LXA4 and its stable analogs inhibit angiogenesis stimulated by vascular endothelial growth factor (VEGF), a primary driver of blood vessel growth. aai.org The mechanism involves the inhibition of VEGF receptor phosphorylation, which blocks the downstream signaling required for endothelial cell proliferation and the formation of tube-like vascular structures. aai.org By inhibiting these key events in the angiogenic process, lipoxins can help to control the aberrant vascularization that characterizes several chronic inflammatory diseases. aai.org
Synthetic Strategies and Chemical Derivatization of Lipoxin B4 Methyl Ester
Total Synthesis Approaches for Lipoxin B4 Methyl Ester
The total synthesis of Lipoxin B4 and its methyl ester presents a formidable challenge to organic chemists due to the presence of a conjugated E,Z,E,E-tetraene system and three stereocenters. nih.gov Various strategies have been developed to overcome these hurdles, providing access to this class of molecules for further study.
Convergent and Linear Synthesis Methodologies
Both convergent and linear strategies have been successfully employed in the total synthesis of this compound.
Linear synthesis , in contrast, involves the sequential construction of the molecule from a single starting material. While this can be a longer process, it can be advantageous for certain synthetic routes. The first total synthesis of LXB4, reported in 1985, utilized a chiral pool strategy starting from 2-deoxy-D-ribose in a linear fashion. nih.gov
The choice between a convergent and linear approach depends on various factors, including the availability of starting materials, the efficiency of individual reactions, and the desired flexibility for creating analogs.
Stereoselective Synthesis and Chiral Control Strategies
Achieving the correct stereochemistry at the three chiral centers (C5, C14, and C15) is a critical aspect of the total synthesis of this compound. Several powerful stereoselective methods have been employed to control the absolute and relative stereochemistry. nih.gov
Key Stereoselective Reactions:
Sharpless Asymmetric Epoxidation: This reaction is widely used to introduce chiral epoxide functionalities, which can then be opened to form diols with high stereocontrol. It has been a cornerstone in many total syntheses of lipoxins. nih.gov
Asymmetric Reduction: Reagents like (S)-alpine borane (B79455) are used for the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. nih.gov
Asymmetric Dihydroxylation: This method, often employing osmium-based catalysts with chiral ligands, allows for the direct conversion of an alkene to a chiral diol. nih.gov
Substrate-Directed Reductions: The stereochemistry of existing chiral centers in a molecule can influence the outcome of subsequent reactions. For example, chelate-controlled reductions of β-hydroxy ketones can provide high diastereoselectivity. researchgate.net
The strategic application of these and other stereoselective reactions is essential for the efficient and enantiopure synthesis of this compound.
Protecting Group Chemistry and Key Intermediates in Total Synthesis
The multiple functional groups present in this compound (hydroxyls, carboxylic acid) necessitate a carefully planned protecting group strategy to prevent unwanted side reactions during the synthesis.
Common Protecting Groups:
| Functional Group | Protecting Group | Abbreviation |
| Hydroxyl | Silyl ethers (e.g., tert-butyldimethylsilyl, triisopropylsilyl) | TBS, TIPS |
| Hydroxyl | p-Methoxybenzyl ether | PMB |
| Diol | Acetonide | - |
| Carboxylic Acid | Methyl ester | Me |
The choice of protecting groups is critical, and they must be stable to the reaction conditions used in subsequent steps while being readily removable under mild conditions at the appropriate stage. researchgate.net
Key Intermediates:
The synthesis of this compound proceeds through several key intermediates. The specific intermediates vary depending on the chosen synthetic route, but some common examples include:
Epoxy aldehydes: These are versatile intermediates that can be elaborated into the diol and tetraene systems. nih.gov
Dienyne fragments: These are crucial building blocks for constructing the conjugated tetraene core. nih.gov
Vinyl iodides and vinyl boronic esters: These are common coupling partners in palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki couplings, used to assemble the carbon skeleton. nih.govrsc.org
Semi-synthetic Pathways from Biologically Derived Precursor Lipids
While total synthesis provides a versatile route to this compound and its analogs, semi-synthetic approaches starting from naturally occurring lipids can also be employed. Arachidonic acid, the biological precursor to lipoxins, can be enzymatically converted to key intermediates. mdpi.com For instance, lipoxygenases (LOX) can be used to introduce hydroxyl groups at specific positions on the arachidonic acid backbone. mdpi.com These enzymatically generated intermediates, which already possess some of the required stereochemistry, can then be chemically modified to complete the synthesis of this compound. This chemoenzymatic approach can offer a more direct route to the natural product, although it may be less flexible for the synthesis of diverse analogs compared to total synthesis.
Design and Synthesis of this compound Analogs and Mimics
A primary motivation for the chemical synthesis of this compound is to enable the creation of analogs and mimics with improved properties. Native lipoxins are often rapidly metabolized in vivo, limiting their therapeutic potential. researchgate.net Synthetic analogs are designed to be more stable to metabolic degradation while retaining or even enhancing the desired biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies via Targeted Structural Modifications
Structure-activity relationship (SAR) studies are crucial for understanding which parts of the Lipoxin B4 molecule are essential for its biological activity and for designing more effective analogs. These studies involve systematically modifying different regions of the molecule and evaluating the impact on its biological function.
Targeted Structural Modifications for SAR Studies:
Modification of the Carboxyl Terminus: The carboxylic acid group can be esterified (as in the methyl ester) or converted to amides to enhance metabolic stability. researchgate.net
Modification of the Hydroxyl Groups: Methylation or removal of the hydroxyl groups at C5 and C15 has been explored to probe their importance for receptor binding and to block metabolic oxidation. nih.gov For example, 5(S)-methyl-LXB4-methyl ester was found to be resistant to rapid metabolic conversion. nih.gov
Modification of the Alkyl Chain: The C15-C20 alkyl chain is a site of ω-oxidation. Replacing this chain with more stable groups, such as a phenoxy or a cyclohexyl group, has been a successful strategy in the design of stable Lipoxin A4 analogs, and similar principles can be applied to LXB4. psu.edu Introduction of an aromatic ring, like a 4-fluorophenyl group, at the end of the chain has also been investigated. thieme-connect.com
Modification of the Tetraene Core: The conjugated tetraene system is susceptible to isomerization and reduction. researchgate.net To address this, analogs have been synthesized where the triene core is replaced with a more stable aromatic or heteroaromatic ring, such as a benzene (B151609), pyridine (B92270), or quinoxaline (B1680401) ring. rsc.orgresearchgate.net Another approach involves introducing a methylene (B1212753) bridge between C6 and C11 to lock the geometry of the double bonds. researchgate.netthieme-connect.com
These SAR studies have led to the development of a variety of Lipoxin B4 analogs with enhanced stability and, in some cases, increased potency, providing valuable tools for investigating the biological roles of lipoxins and for developing new therapeutic agents. rsc.orgnih.gov
Development of Metabolically Stable and Potent Derivatives for Research
A primary strategy to enhance the stability of Lipoxin B4 is the chemical modification of its tetraene structure, which is susceptible to isomerization and enzymatic degradation. researchgate.netnih.gov Research has also explored the synthesis of LXB4 mimetics where the unstable triene core is replaced with more stable chemical moieties. nih.govacs.org While analogues of Lipoxin A4 (LXA4) have been extensively studied, the development of stable LXB4 derivatives is a growing area of interest, driven by the distinct biological activities and signaling pathways of LXB4. acs.org
Key approaches to developing stable and potent LXB4 derivatives include:
Modification of the Tetraene Core: To prevent Z/E isomerization of the double bonds, a methylene bridge can be introduced between C6 and C11 of the natural LXB4 structure. A convergent total synthesis for 6,11-methylene this compound has been developed, creating a conformationally restricted and more stable analogue. researchgate.net
Aromatic and Heteroaromatic Cores: A successful strategy involves replacing the conjugated E,Z,E,E C6–C13 tetraene moiety with various aromatic and heteroaromatic rings. This approach not only enhances metabolic stability but can also improve potency. nih.govnih.gov A general synthetic method utilizing a Suzuki cross-coupling reaction allows for the creation of a library of LXB4 mimetics. nih.gov Examples of these cores include benzo, pyrido, quinoxalino, and imidazolo groups, which have been shown to be effective in creating potent inhibitors of inflammatory pathways. acs.org
The table below summarizes key structural modifications to create stable this compound derivatives.
| Derivative Class | Structural Modification | Purpose | Example Compound | Reference(s) |
| Core-Modified Analogues | Introduction of a methylene bridge between C6 and C11. | To suppress Z/E isomerization of the C8-C9 olefin and stabilize the tetraene system. | 6,11-Methylene this compound | researchgate.net |
| Aromatic Mimetics | Replacement of the triene core with a benzene ring. | To increase chemical and metabolic stability and act as a structural mimic. | Benzo-LXB4 | nih.gov |
| Heteroaromatic Mimetics | Replacement of the triene core with a pyridine ring. | To explore structure-activity relationships and improve potency and stability. | Pyrido-LXB4 | acs.org |
| Heteroaromatic Mimetics | Replacement of the triene core with a quinoxaline ring. | To develop potent inhibitors of LPS-induced NF-κB activity. | Quinoxalino-LXB4 | acs.org |
| Heteroaromatic Mimetics | Replacement of the triene core with a dimethylimidazole core. | To create highly potent and effective inhibitors of inflammatory signaling. | Imidazolo-LXB4 | acs.org |
Prodrug Strategies for Enhanced Bioavailability in Experimental Systems
This compound is itself considered a lipid-soluble prodrug of the biologically active Lipoxin B4. caymanchem.comcore.ac.ukescholarship.org The esterification of the C1 carboxylic acid to its methyl ester form is a common prodrug strategy used for lipoxins and other lipid mediators. autm.net
This strategy offers several advantages for experimental applications:
Increased Stability: The methyl ester form is chemically more stable during storage and formulation compared to the free acid. nsf.gov
Enhanced Lipid Solubility: The increased lipophilicity of the methyl ester facilitates its passage across cellular membranes.
In Vivo Conversion: Once inside the body or in a cellular system, endogenous esterase enzymes are expected to hydrolyze the methyl ester, releasing the active free acid (Lipoxin B4) at the site of action. autm.netnsf.gov This conversion in an inflammatory environment allows the compound to exert its biological effects. nsf.gov
The prodrug approach is fundamental to the use of LXB4 methyl ester in research, allowing for more reliable delivery and study of the active compound in various experimental models.
| Compound | Form | Role | Mechanism of Action | Reference(s) |
| This compound | Prodrug | Increased stability and cell permeability. | In vivo hydrolysis by esterases to release the active form. | caymanchem.comcore.ac.uknsf.gov |
| Lipoxin B4 | Active Drug | Biologically active lipid mediator. | Interacts with cellular targets to initiate anti-inflammatory and pro-resolving signals. | caymanchem.com |
Covalent and Non-Covalent Conjugates for Specific Applications
While the receptor and signaling pathways for LXA4 are well-characterized, the specific targets for LXB4 remain less understood. acs.org To elucidate these pathways, researchers develop chemical probes based on the LXB4 structure. These probes are essentially covalent conjugates designed for target identification and mapping. nih.govnih.govin-part.com
The development of modular synthetic routes to LXB4 is crucial, as it allows for the incorporation of specific functionalities to create these probes. nih.govin-part.com A key technique employed is Photoaffinity Labeling (PAL) . autm.netin-part.com
Photoaffinity Labeling (PAL): This powerful method uses a synthetic analogue of the ligand (an LXB4 mimetic) that contains two key features: a photo-reactive group (like a diazirine) and a reporter tag (like a click chemistry handle). nsf.gov The probe is introduced to a biological system where it binds non-covalently to its protein target. Subsequent exposure to UV light activates the photo-reactive group, causing it to form a permanent, covalent bond with the binding protein. nsf.gov The reporter tag is then used to isolate and identify the now-labeled protein, thus revealing the molecular target of the lipoxin. Researchers have successfully developed such novel chemical probes based on LXB4 mimetics to enable target identification. autm.netin-part.com
These covalently-linking probes are indispensable tools for mapping the specific protein interactions of Lipoxin B4 in complex biological systems.
| Conjugate/Probe Type | Description | Application | Key Features | Reference(s) |
| Chemical Probes | Synthetic analogues of LXB4 designed for target characterization. | To identify and de-convolute the biological targets and signaling pathways of LXB4. | Modular design allowing for the addition of functional groups. | nih.govin-part.com |
| Photoaffinity Probes | LXB4 mimetics containing a photo-reactive group and a reporter tag. | To covalently label and subsequently identify the binding receptors of LXB4. | Photo-reactive group (e.g., diazirine), Reporter tag (e.g., click handle). | autm.netnsf.govin-part.com |
Analytical Methodologies for Lipoxin B4 Methyl Ester Quantification and Identification in Research Settings
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for isolating Lipoxin B4 methyl ester from complex mixtures. The choice of technique depends on the analytical goal, whether it is quantification in a biological sample or purification of a synthetic product.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation and quantification of lipoxins. The conjugated tetraene structure within this compound provides a distinct chromophore that allows for detection using UV-Vis spectroscopy. nih.gov The molecule exhibits a characteristic UV spectrum with absorption maxima around 287, 301, and 315 nm. scispace.com
Reversed-phase (RP) HPLC is the most common mode of separation. An octadecylsilane (B103800) (ODS or C18) column is frequently employed, with a mobile phase typically consisting of a mixture of methanol, water, and a small amount of acid, such as acetic acid, to improve peak shape. scispace.com By monitoring the column eluent at the characteristic wavelengths of the lipoxin chromophore, one can quantify the amount of this compound present in a sample. The identity is initially confirmed by matching the retention time and the full UV spectrum with that of an authentic standard. scispace.com While fluorescence and electrochemical detection are options for other analytes, UV detection is the most direct and widely cited method for lipoxins due to their inherent structural properties.
Table 1: Example of HPLC Conditions for Lipoxin Analysis
| Parameter | Description | Source |
| Column | Altex Ultrasphere-ODS (4.6 mm x 25 cm) | scispace.com |
| Mobile Phase | Gradient elution: Methanol/Water/Acetic Acid (65:35:0.01) to Methanol/Acetic Acid (99.99:0.01) | scispace.com |
| Flow Rate | 1.0 mL/min | scispace.com |
| Detection | Diode Array Detector (DAD) | scispace.com |
| UV λmax | Triplet maxima at 287, 301, and 315 nm | scispace.com |
For the analysis of this compound in complex biological matrices like plasma or cell culture media, where concentrations can be exceedingly low (pico- to nanomolar range), the combination of Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.govfrontiersin.org This approach offers superior sensitivity and selectivity compared to HPLC-UV. nih.gov
UPLC systems use columns with smaller particle sizes (typically <2 µm), which provides higher resolution and faster analysis times than traditional HPLC. frontiersin.org Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is used for quantification. In MRM, a specific precursor ion corresponding to the this compound is selected, fragmented, and one or more specific product ions are monitored. This highly specific detection method minimizes interference from other co-eluting compounds in the matrix, ensuring reliable quantification. lcms.cz The use of deuterated internal standards is crucial for accurate quantification, as it corrects for sample loss during extraction and for variations in ionization efficiency. nih.govmdpi.com
Table 2: UPLC-MS/MS Parameters for Specialized Pro-Resolving Mediator (SPM) Analysis
| Parameter | Description | Source |
| Column | Zorbax Eclipse Plus C18 (2.1 x 150 mm, 1.8 µm) | frontiersin.org |
| Mobile Phase A | 0.1% Acetic Acid in Water | frontiersin.org |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v) | frontiersin.org |
| Flow Rate | 0.3 mL/min | frontiersin.org |
| Ionization | Electrospray Ionization (ESI) | researchgate.netd-nb.info |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govfrontiersin.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, though it requires chemical derivatization to increase the volatility and thermal stability of the analyte. nih.gov The carboxylic acid and multiple hydroxyl groups make the native molecule unsuitable for GC analysis.
The derivatization process typically involves two steps. First, the carboxylic acid group is converted to its methyl ester using a reagent like diazomethane (B1218177) if the starting material is the free acid. scispace.com Second, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). scispace.commdpi.com The resulting derivatized molecule (e.g., this compound, tri-TMS ether) is sufficiently volatile for GC separation. The mass spectrum obtained upon electron ionization provides a characteristic fragmentation pattern that can be used for identification and structural confirmation. scispace.com GC-MS has been instrumental in the initial structural elucidation of lipoxins and their metabolites. nih.govgoogle.com
Table 3: GC-MS Derivatization and Analysis Summary
| Step | Reagent/Condition | Purpose | Source |
| Esterification | Diazomethane | Converts carboxylic acid to methyl ester. | scispace.com |
| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Converts hydroxyl groups to volatile TMS ethers. | scispace.commdpi.com |
| GC Column | HP-Ultra 2 (cross-linked 5% phenyl methyl silicone) | Separates derivatized analytes. | scispace.com |
| Detection | Mass Selective Detector (Quadrupole) | Provides mass spectrum for identification. | scispace.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High Sensitivity and Selectivity in Biological Matrices
Spectroscopic and Spectrometric Characterization Methods
While chromatographic methods are essential for separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of newly synthesized this compound and its analogues.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural determination of organic molecules, including this compound. nih.gov For synthetic products, NMR is used to confirm that the desired molecule has been formed with the correct connectivity and stereochemistry.
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of each atom. nih.gov Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, piecing together the carbon skeleton and the placement of functional groups. nih.gov Advanced experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the spatial proximity of protons, which is crucial for confirming the geometry of the double bonds (E/Z configuration) and the relative stereochemistry of the hydroxyl groups. nih.gov Extensive NMR data has been reported for this compound, serving as a reference for future synthetic efforts. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass-to-charge ratio (m/z), often to four or five decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition (i.e., its molecular formula). researchgate.netd-nb.info
For this compound (C₂₁H₃₄O₅), HRMS can distinguish its exact mass from that of other potential isomers or compounds with the same nominal mass. nih.gov This is a critical step in characterizing a newly synthesized compound, providing definitive confirmation that the target molecule has been produced. researchgate.net Techniques like electrospray ionization (ESI) are often coupled with advanced mass analyzers such as Orbitrap or time-of-flight (TOF) to achieve high resolution and mass accuracy. researchgate.netd-nb.infoacs.org
Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration or preferred conformations of chiral molecules like this compound. iranchembook.ir This method relies on the differential absorption of left and right circularly polarized light by an optically active molecule. iranchembook.ir The resulting CD spectrum provides information about the three-dimensional structure of the molecule. iranchembook.ir
In the context of lipoxin research, CD spectroscopy has been instrumental in confirming the stereochemistry of newly synthesized lipoxin analogues and natural products. researchgate.netnih.gov For instance, the absolute configuration of hydroxyl groups in dihydroxy-eicosatetraenoic acid (diHETE) standards, which are structurally related to lipoxins, has been confirmed using the exciton-coupled circular dichroism method. nih.gov This involves attaching two chromophores to the chiral centers; the coupling of these chromophores in circularly polarized light reveals the absolute configuration based on the sign of the CD spectrum. researchgate.netnih.gov While direct CD spectral data for this compound is not extensively published, the methodology is a cornerstone for validating the stereochemical integrity of synthetic batches and ensuring that the biological activity observed is attributable to the correct isomer. nih.govpnas.org
Immunoassays and Bioassays for Detection and Activity Assessment
Beyond structural elucidation, the quantification and functional assessment of this compound are crucial. Immunoassays and bioassays provide sensitive and specific means to achieve this.
Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used for the quantitative measurement of Lipoxin B4 in various biological fluids like serum, plasma, and urine. caymanchem.comabbexa.comassaygenie.com These assays are typically based on a competitive binding principle. abbexa.commybiosource.commybiosource.com
In a common ELISA format for LXB4, a microplate is pre-coated with an antibody specific to Lipoxin B4. mybiosource.com The sample containing LXB4 (or its methyl ester, which can be hydrolyzed to the free acid) is added to the wells along with a fixed amount of enzyme-labeled LXB4 (e.g., conjugated to acetylcholinesterase or horseradish peroxidase). caymanchem.commybiosource.com The unlabeled LXB4 from the sample and the enzyme-labeled LXB4 compete for binding to the limited number of antibody sites. caymanchem.commybiosource.com After an incubation period, unbound reagents are washed away, and a substrate for the enzyme is added. abbexa.com The resulting colorimetric or fluorescent signal is inversely proportional to the concentration of LXB4 in the sample. caymanchem.comabbexa.com
Commercial ELISA kits for Lipoxin B4 are available and have been validated for various sample types. caymanchem.comassaygenie.com These kits typically have a detection range in the picogram per milliliter (pg/ml) level, offering high sensitivity. caymanchem.com It is important to note that some antibodies used in these assays may exhibit cross-reactivity with structurally related molecules. For example, one commercially available Lipoxin B4 ELISA kit reports 54% cross-reactivity with this compound. caymanchem.com Therefore, researchers must be aware of the specificity of the assay and may need to perform sample purification to ensure accurate quantification. caymanchem.com
Table 1: Characteristics of a Commercial Lipoxin B4 ELISA Kit
| Parameter | Value | Reference |
| Assay Range | 1.6-1,000 pg/ml | caymanchem.com |
| Sensitivity (80% B/B0) | ~9.5 pg/ml | caymanchem.com |
| Mid-point (50% B/B0) | ~41 pg/ml | caymanchem.com |
| Lower Limit of Detection | 3.7 pg/ml | caymanchem.com |
| Cross-reactivity (LXB4 methyl ester) | 54% | caymanchem.com |
This table presents data from a commercially available Lipoxin B4 ELISA kit and is for illustrative purposes.
Cell-based reporter assays are essential for screening the functional activity of this compound and its analogues. These assays utilize engineered cell lines that express the receptor of interest and a reporter gene system that is activated upon ligand binding. nih.gov While a specific receptor for Lipoxin B4 has yet to be definitively identified, the functional consequences of its signaling can be assessed. rsc.org For the closely related Lipoxin A4 (LXA4), its receptor, ALX/FPR2, is well-characterized, and cell-based assays for this receptor are established. nih.govrsc.organnualreviews.org
These reporter systems, such as those employing β-galactosidase or luciferase, provide a quantifiable output (e.g., luminescence or color change) that correlates with receptor activation. nih.gov Such assays have been used to determine the potency and efficacy of synthetic lipoxin analogues, demonstrating that they can activate the receptor with high potency. nih.gov For example, a stable benzo-lipoxin A4 analogue was shown to activate the ALX receptor with an EC50 value in the picomolar range, comparable to the native 15-epi-LXA4. nih.gov Although a dedicated reporter assay for a specific LXB4 receptor is not yet standard, functional assays measuring downstream effects, such as inhibition of neutrophil migration or modulation of cytokine release, serve as valuable tools for assessing the bioactivity of this compound. caymanchem.comglpbio.commedchemexpress.com
Radioligand binding assays are a fundamental technique for studying the interaction between a ligand and its receptor, allowing for the determination of binding affinity (Kd) and the density of receptors in a given tissue or cell preparation (Bmax). giffordbioscience.com These assays involve incubating a biological sample with a radiolabeled form of the ligand (e.g., tritiated Lipoxin A4, ³H-LXA4) and measuring the amount of radioactivity bound to the receptor. nih.govresearchgate.net
While a specific receptor for LXB4 remains elusive, radioligand binding assays have been crucial in characterizing the LXA4 receptor (ALX/FPR2). rsc.orgnih.gov In these studies, unlabeled ligands, including LXB4 and its analogues, can be used as competitors to determine their ability to displace the radiolabeled ligand, thereby providing an indirect measure of their binding affinity (Ki). giffordbioscience.comnih.gov Studies have shown that LXB4 does not effectively compete for the specific binding of ³H-LXA4 to its receptor on human neutrophils, indicating that they likely act through different receptor systems. researchgate.net
The preparation of the radiolabeled ligand is a critical step. For instance, [11,12-³H]-LXA4-methyl ester can be purified by HPLC, and the solvent removed before being used in binding experiments to minimize chemical degradation. nih.gov These assays have revealed that the LXA4 receptor exhibits high affinity for its ligand, with Kd values in the nanomolar range. nih.govresearchgate.net The development of a specific radioligand for a putative LXB4 receptor would be a significant advancement in the field, enabling direct characterization of its binding properties and facilitating the screening of novel LXB4 analogues.
Advanced Research Perspectives and Future Directions for Lipoxin B4 Methyl Ester
Omics-Based Approaches to Elucidate Novel Pathways and Biomarkers
The advent of "omics" technologies, including proteomics, metabolomics, transcriptomics, and lipidomics, has opened new avenues for understanding the intricate mechanisms of action of Lipoxin B4 (LXB4) methyl ester. These powerful analytical approaches allow for a global and unbiased assessment of molecular changes within cells and tissues upon exposure to this pro-resolving lipid mediator. By generating vast datasets of proteins, metabolites, gene transcripts, and lipids, researchers can uncover novel signaling pathways, identify potential biomarkers, and gain a more holistic view of the cellular response to LXB4 methyl ester.
Proteomics and Metabolomics in Response to Lipoxin B4 Methyl Ester Exposure
Proteomics and metabolomics are instrumental in mapping the downstream effects of LXB4 methyl ester signaling. Proteomics analyzes the entire protein complement of a cell or tissue, revealing changes in protein expression, post-translational modifications, and protein-protein interactions. Metabolomics focuses on the complete set of small-molecule metabolites, providing a functional readout of cellular activity.
In the context of LXB4 methyl ester research, these approaches can identify key proteins and metabolites whose levels or activities are altered, thereby pinpointing the cellular machinery involved in its biological effects. For instance, studies combining these techniques could reveal how LXB4 methyl ester modulates metabolic pathways in immune cells to promote the resolution of inflammation. Multi-omics analysis, integrating proteomics, phosphoproteomics, and metabolomics, has been utilized to investigate the response of organisms to various stimuli, providing a framework that could be applied to understand the detailed molecular mechanisms of LXB4 methyl ester. biorxiv.org
Table 1: Potential Applications of Proteomics and Metabolomics in LXB4 Methyl Ester Research
| "Omics" Approach | Potential Application | Expected Outcome |
| Proteomics | Identification of protein expression changes in macrophages treated with LXB4 methyl ester. | Discovery of novel protein targets involved in the pro-resolving effects of LXB4. |
| Metabolomics | Analysis of metabolic shifts in neutrophils following exposure to LXB4 methyl ester. | Understanding how LXB4 methyl ester alters cellular metabolism to dampen inflammatory responses. |
| Phosphoproteomics | Mapping of phosphorylation events downstream of LXB4 methyl ester receptor activation. | Elucidation of the initial signaling cascades triggered by LXB4 methyl ester. |
Transcriptomics and Gene Expression Profiling in Target Cells/Tissues
Transcriptomics provides a snapshot of the genes being actively transcribed in a cell at a given time. By profiling gene expression in cells or tissues treated with LXB4 methyl ester, researchers can identify which genes are upregulated or downregulated, offering insights into the genetic programs initiated by this lipid mediator.
For example, single-cell transcriptomics (scRNA-seq) has been employed to define the cellular targets and signaling of LXB4 in the retina. nih.gov This powerful technique revealed that microglia are a primary target for LXB4 in the healthy retina. nih.gov Furthermore, studies have shown that lipoxin analogs can modify the transcriptomic response to injury, suggesting a broad impact on gene expression. core.ac.ukdntb.gov.ua In studies on ocular hypertension, treatment with LXB4 methyl ester led to the upregulation of GLAST (a glutamate (B1630785) transporter) and the downregulation of astrocyte reactivity markers like Lcn2. nih.gov This demonstrates the potential of transcriptomics to uncover the specific molecular pathways modulated by LXB4 methyl ester in various disease models.
Table 2: Examples of Transcriptomic Findings Related to Lipoxin Treatment
| Finding | Context/Model | Implication | Reference |
| Upregulation of GLAST | Ocular hypertension model treated with LXB4 methyl ester | Suggests a role in restoring normal astrocyte function. | nih.gov |
| Downregulation of Lcn2 | Ocular hypertension model treated with LXB4 methyl ester | Indicates a reduction in astrocyte reactivity and inflammation. | nih.gov |
| Identification of microglia as a primary target | Healthy mouse retina treated with LXB4 | Uncovers a key cell type mediating the effects of LXB4 in the eye. | nih.gov |
Lipidomics for Comprehensive Lipid Mediator Analysis
Lipidomics is the large-scale study of lipids and is particularly crucial for understanding the roles of lipid mediators like LXB4. This approach allows for the comprehensive analysis of the entire lipid profile of a biological sample, including other specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. annualreviews.orgnih.gov
Lipidomic analysis can reveal how LXB4 methyl ester treatment influences the broader lipid mediator network. For instance, studies have shown that LXB4 treatment can restore and even amplify the generation of another lipoxin, Lipoxin A4 (LXA4), in reactive astrocytes. nih.gov This suggests a feedback mechanism where LXB4 can promote the production of other pro-resolving molecules. Furthermore, lipidomics has been essential in identifying the presence of LXB4 and other eicosanoids in various tissues, confirming the activity of lipoxin pathways. nih.govresearchgate.net
By employing lipidomics, researchers can gain a more complete picture of the "lipid mediator class switch," a key process in the resolution of inflammation where the production of pro-inflammatory lipids gives way to the synthesis of pro-resolving lipids. nih.gov
Nanocarrier and Targeted Delivery Systems for Enhanced Efficacy in Pre-clinical Models
A significant challenge in harnessing the therapeutic potential of lipid mediators like LXB4 is their rapid metabolism and degradation in vivo. nih.gov To overcome this, researchers are developing innovative nanocarrier and targeted delivery systems. These technologies aim to protect the lipid mediator from enzymatic inactivation, prolong its circulation time, and deliver it specifically to the site of inflammation or injury, thereby enhancing its efficacy.
Liposomal and Polymeric Nanoparticle Encapsulation
Encapsulating LXB4 methyl ester within nanoparticles can significantly improve its stability and bioavailability. nih.gov Liposomes and polymeric nanoparticles are two of the most promising types of nanocarriers. nih.govmdpi.com
Liposomes are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane. They are biocompatible, biodegradable, and can encapsulate both hydrophilic and lipophilic drugs. mdpi.com Liposomal formulations have been successfully used to deliver other SPMs, such as Resolvin D1, demonstrating their potential for delivering lipoxins as well. nih.gov The surface of liposomes can be modified, for instance with polyethylene (B3416737) glycol (PEG), to create "stealth" liposomes that have a longer circulation half-life. mdpi.com
Polymeric nanoparticles are solid colloidal particles made from natural or synthetic polymers. nih.govresearchgate.net These nanoparticles offer a high degree of control over their physicochemical properties, such as size, shape, and surface charge, allowing for tailored drug delivery systems. nih.gov Materials like poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and biodegradability. nih.gov
Encapsulation techniques, such as using liposomes or nanoparticles, are being actively investigated to protect lipoxins from rapid metabolism and enhance their therapeutic effects. nih.gov
Targeted Ligand Conjugation for Cell-Specific Delivery
To further enhance the precision of drug delivery, nanocarriers can be decorated with targeting ligands. These ligands are molecules that bind to specific receptors expressed on the surface of target cells, such as immune cells or inflamed endothelial cells. This approach ensures that the therapeutic payload, in this case, LXB4 methyl ester, is delivered directly to where it is needed most, minimizing off-target effects.
Targeting ligands can include antibodies, peptides, aptamers, or small molecules that recognize and bind to cell-specific surface markers. mdpi.com For example, a nanocarrier delivering LXB4 methyl ester could be conjugated with a ligand that targets a receptor highly expressed on activated macrophages at a site of inflammation. This strategy holds great promise for improving the therapeutic index of LXB4 methyl ester in a variety of preclinical models of inflammatory diseases.
Cross-Talk with Other Pro-Resolving Lipid Mediators and Endogenous Pathways
Interactions with Resolvins, Protectins, and Maresins
Lipoxins, resolvins, protectins, and maresins, while structurally distinct and derived from different polyunsaturated fatty acid precursors, share the common goal of restoring tissue homeostasis. nih.govtandfonline.com Their interaction is not redundant but rather complementary, creating a robust, multi-pronged approach to inflammation resolution. Research indicates that these mediators can influence each other's production and activity. For instance, studies have shown that LXB4 can up-regulate the concentrations of other SPMs in stimulated cells, suggesting a positive feedback loop where the presence of one pro-resolving mediator can amplify the synthesis of others, ensuring a coordinated and effective resolution phase.
This cooperative interaction is crucial for controlling the key events of resolution, including the cessation of neutrophil infiltration, the stimulation of non-phlogistic phagocytosis of apoptotic cells by macrophages (efferocytosis), and the initiation of tissue regeneration. csic.esannualreviews.org While much of the initial research focused on individual SPM families, the current perspective is shifting towards understanding the "resolution metabolome"—the complete profile of these mediators and their synergistic interactions in specific tissues and disease contexts. d-nb.info The interplay between LXB4 methyl ester and other SPMs represents a significant area for future research, potentially revealing how combinations of these agents could offer enhanced therapeutic efficacy.
Table 1: Overview of Major Specialized Pro-Resolving Mediator (SPM) Families
| SPM Family | Primary Precursor | Key Biosynthetic Enzymes | Primary Functions |
|---|---|---|---|
| Lipoxins | Arachidonic Acid (AA) | Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) | Inhibit neutrophil chemotaxis and activation; stimulate monocyte recruitment; anti-fibrotic. csic.esscispace.com |
| Resolvins | Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA) | Cyclooxygenase-2 (aspirin-acetylated), Lipoxygenases | Potent anti-inflammatory and pro-resolving actions; reduce pain; protect organs. nih.gov |
| Protectins | Docosahexaenoic Acid (DHA) | Lipoxygenases (e.g., 15-LOX) | Potent neuroprotective actions; promote apoptosis of cancer cells; regulate T-cell responses. nih.gov |
| Maresins | Docosahexaenoic Acid (DHA) | 12-Lipoxygenase | Stimulate macrophage phagocytosis; promote tissue regeneration; analgesic properties. nih.gov |
Synergy with Glucocorticoids and Other Anti-Inflammatory Compounds
Glucocorticoids are powerful anti-inflammatory drugs, but their long-term use is hampered by significant side effects. aai.org Intriguingly, research reveals a synergistic relationship between the glucocorticoid and lipoxin signaling pathways. Glucocorticoids, such as dexamethasone, have been shown to up-regulate the expression of the Lipoxin A4 receptor (ALX/FPR2) on human neutrophils. nih.gov This suggests that glucocorticoids can sensitize immune cells to the pro-resolving actions of lipoxins. This interaction creates a powerful anti-inflammatory circuit where glucocorticoids not only exert their own effects but also enhance the body's endogenous resolution pathways. nih.gov
Furthermore, the glucocorticoid-inducible protein Annexin-1 can exert its anti-inflammatory effects by binding to and activating the same ALX/FPR2 receptor. core.ac.uk While these mechanisms have been primarily detailed for Lipoxin A4 (LXA4) and its receptor, they highlight a convergence of anti-inflammatory signaling. Given that LXB4 acts via a distinct, yet-to-be-identified receptor, its potential synergy with glucocorticoids may occur through different but complementary mechanisms. wikipedia.org Exploring the interaction between LXB4 methyl ester and glucocorticoids could unveil novel combination therapies that allow for lower, more effective dosing of steroids, thereby reducing their adverse effects.
Unexplored Therapeutic Avenues in Complex Disease Models
The potent anti-inflammatory and pro-resolving properties of lipoxins, particularly the enhanced stability of analogs like LXB4 methyl ester, open up promising, yet largely unexplored, therapeutic possibilities for complex diseases characterized by persistent inflammation, aberrant immune responses, and fibrosis. While much of the foundational research has been conducted with LXA4, emerging evidence points to LXB4 as a potentially more potent mediator in specific contexts, such as neuroprotection. nih.govresearchgate.net
Neurodegenerative Disorders and Traumatic Brain Injury
Neuroinflammation is a critical component in the pathophysiology of acute injuries like traumatic brain injury (TBI) and ischemic stroke, as well as chronic neurodegenerative diseases such as Alzheimer's disease and glaucoma. mdpi.commdpi.comnih.gov Lipoxins have demonstrated significant neuroprotective effects in various preclinical models. nih.gov For instance, the administration of Lipoxin A4 methyl ester has been shown to reduce infarct size, decrease brain edema, inhibit pro-inflammatory cytokine production, and preserve the integrity of the blood-brain barrier in models of stroke and intracerebral hemorrhage. csic.esmdpi.comnih.gov
Recent studies have highlighted a particularly potent role for LXB4. In models of retinal and cortical neurodegeneration, LXB4 exhibited significantly greater neuroprotective activity than LXA4. nih.govresearchgate.net Therapeutic treatment with LXB4 methyl ester has been shown to modulate the reactivity of astrocytes and microglia, key cellular players in neuroinflammation, thereby protecting neurons from secondary injury. biorxiv.orgbiorxiv.org This potent, direct neuroprotective action, independent of its systemic anti-inflammatory effects, makes LXB4 methyl ester a highly promising candidate for future investigation in a range of neurological disorders.
Table 2: Research Findings on Lipoxins in Neurological Disease Models
| Disease Model | Lipoxin Compound Used | Key Findings | Reference |
|---|---|---|---|
| Ischemic Stroke (Rat) | Lipoxin A4 methyl ester | Reduced neurological deficit, infarct volume, and neuronal apoptosis; decreased pro-inflammatory cytokines. | csic.esmdpi.com |
| Intracerebral Hemorrhage (Rat) | Lipoxin A4 methyl ester | Improved neural function; inhibited NF-κB and MMP-9 pathways; reduced apoptosis and BBB disruption. | nih.gov |
| Traumatic Brain Injury (Mouse) | Lipoxin A4 | Reduced BBB permeability, brain edema, and lesion volume; inhibited pro-inflammatory cytokines. | nih.gov |
| Glaucoma (Mouse) | Lipoxin B4 / this compound | Exhibited more potent neuroprotection than LXA4; preserved retinal ganglion cell function and survival. | nih.govbiorxiv.org |
Autoimmune Diseases and Chronic Inflammatory Conditions
Autoimmune diseases, such as rheumatoid arthritis and lupus, are driven by a failure to resolve inflammation, leading to a sustained attack on the body's own tissues. d-nb.infofrontiersin.org Lipoxins are key endogenous regulators that can counter these processes. nih.gov Deficiencies in lipoxin production have been associated with several chronic inflammatory and autoimmune conditions. d-nb.infonih.gov
In animal models of arthritis, administration of lipoxin analogs attenuates joint erosion, reduces pro-inflammatory cytokine release, and diminishes immune cell infiltration. frontiersin.org Lipoxins can modulate the adaptive immune system by decreasing antibody production by B cells and attenuating T-cell activities, which are critical drivers of autoimmune pathology. csic.esresearchgate.net While many studies have utilized LXA4 or its analogs, the fundamental immunomodulatory properties are a class effect of lipoxins. nih.gov The actions of LXB4 on inhibiting neutrophil and monocyte activity, coupled with its emerging role in modulating adaptive immunity, position LXB4 methyl ester as a compelling candidate for investigation in autoimmune diseases where current therapies are often immunosuppressive and have significant side effects. wikipedia.org
Fibrotic Diseases of Various Organs
Chronic, unresolved inflammation is a primary driver of fibrosis, a pathological process of excessive scarring that can lead to organ failure in the kidneys, lungs, liver, and heart. annualreviews.orgresearchgate.net Lipoxins possess direct anti-fibrotic properties in addition to their ability to resolve the preceding inflammation. annualreviews.org
In models of renal disease, lipoxins have been shown to inhibit the proliferation of mesangial cells and antagonize pro-fibrotic gene expression. scispace.com In pulmonary fibrosis models, lipoxin analogs prevented inflammatory and fibrotic reactions, improving lung mechanics and survival. scispace.com These effects are mediated by counteracting key pro-fibrotic pathways, such as those driven by Transforming Growth Factor-β (TGF-β). annualreviews.org Research using LXA4 analogs has demonstrated that they can attenuate kidney injury and fibrosis in models of diabetic nephropathy and unilateral ureteric obstruction. frontiersin.orgresearchgate.net Given that fibrosis is a common endpoint for many chronic inflammatory diseases, the potential for LXB4 methyl ester to both resolve inflammation and directly inhibit fibrotic processes represents a crucial and underexplored therapeutic avenue. google.com
Infectious Diseases and Sepsis Models
Lipoxin B4 (LXB4) and its synthetic analogs, such as the more stable this compound, are emerging as significant modulators of the host response to infection and sepsis. While research into LXB4 has been less extensive than that for its isomer, Lipoxin A4 (LXA4), existing studies indicate a potent role in controlling inflammation and promoting resolution in various preclinical models of infectious disease.
Native lipoxins are rapidly synthesized during the inflammatory response to pathogens and act as endogenous "braking signals" to prevent excessive tissue damage. wikipedia.orgscielo.br LXB4 has been shown to inhibit the activation of T cells, reduce the release of pro-inflammatory cytokines, and inhibit the chemotaxis of neutrophils, which are key drivers of tissue injury in severe infections. nih.gov The therapeutic potential of native LXB4 is limited by its rapid metabolic inactivation in vivo. researchgate.net This has led to the development of more stable synthetic analogs, including methyl esters, designed to prolong their biological activity and enhance their pro-resolving effects. csic.es
In the context of sepsis, a life-threatening condition characterized by a dysregulated host response to infection, the lipoxin family demonstrates significant protective actions. Studies on lipoxins in various sepsis models have revealed their capacity to improve survival and attenuate systemic inflammation. wikipedia.org For instance, lipoxins can reduce the production of pro-inflammatory cytokines, which are central to the pathophysiology of the septic shock cascade. mdpi.com Furthermore, LXA4 has been noted to diminish the pathogenicity of bacteria like Pseudomonas aeruginosa by lowering its release of the exotoxin pyocyanin. mdpi.com While many of these studies have focused on LXA4 and its analogs, the known anti-inflammatory and pro-resolving functions of LXB4 suggest it and its esterified forms hold similar promise. nih.gov
The table below summarizes key research findings related to the action of the lipoxin family in models relevant to infectious disease and sepsis, highlighting the established roles that provide a foundation for future investigation into this compound.
| Model / Condition | Key Findings for the Lipoxin Family | Reference |
| Bacterial Sepsis (Gram-negative) | LXA4 analogs decreased systemic inflammation and improved survival in rat models. wikipedia.org | wikipedia.org |
| Polymicrobial Sepsis (Cecal Ligation and Puncture) | Lipoxins enhance macrophage phagocytosis and efferocytosis, critical for bacterial clearance and resolution. mdpi.com | mdpi.com |
| Parasitic Infections (e.g., Toxoplasma gondii, Trypanosoma cruzi) | Lipoxin deficiency increased susceptibility to lethal effects, which was rescued by LXA4 administration. wikipedia.org | wikipedia.org |
| Viral Infections (e.g., Respiratory Syncytial Virus) | LXA4 restored macrophage function in lipoxin-deficient mice. wikipedia.org | wikipedia.org |
| General Inflammation | LXB4 inhibits T-cell activation and pro-inflammatory cytokine release. nih.gov | nih.gov |
These findings underscore the potential of leveraging the LXB4 pathway, potentially through stable analogs like its methyl ester, as a therapeutic strategy to modulate the host response and improve outcomes in severe infections and sepsis.
Remaining Challenges and Research Gaps in this compound Science
Despite the therapeutic promise of this compound, significant challenges and knowledge gaps remain, hindering its clinical development. These hurdles span from fundamental biology to translational science.
A primary and persistent challenge in the field is the definitive identification of a high-affinity receptor for LXB4. annualreviews.org Unlike LXA4, which signals through the well-characterized FPR2/ALX receptor, the corresponding receptor for LXB4 remains elusive. annualreviews.org This gap fundamentally limits the understanding of its specific molecular mechanisms, downstream signaling cascades, and cell-type-specific actions. Without a known receptor, designing targeted therapies and interpreting experimental results for LXB4 and its analogs, including the methyl ester, is significantly hampered.
Furthermore, there is a pronounced scarcity of research focused specifically on this compound. The vast majority of studies on lipoxin analogs and mimetics have centered on LXA4 and its derivatives. nih.gov Consequently, the unique pharmacological profile, including the specific benefits of esterification on stability, bioavailability, and efficacy of the LXB4 scaffold, is largely uncharacterized. Direct comparative studies between LXB4, LXB4 methyl ester, and other lipoxin analogs are needed to delineate its specific therapeutic potential.
Another significant challenge is overcoming the metabolic instability of the core lipoxin structure. While the synthesis of analogs like methyl esters is a strategy to protect against rapid degradation by enzymes such as 15-hydroxyprostaglandin dehydrogenase, the precise in vivo pharmacokinetics and pharmacodynamics of this compound are not well documented. researchgate.netcsic.es Detailed studies are required to understand its half-life, distribution, and metabolism in complex biological systems to establish a viable therapeutic window.
The translation of promising results from animal models to human clinical applications represents a major, universal hurdle for pro-resolving mediators. nih.gov While lipoxins show efficacy in various preclinical models of inflammatory disease, the complexities of human inflammatory pathologies, such as sepsis, present substantial translational difficulties. mdpi.comnih.gov For this compound, this gap is widened by the lack of foundational research and the unanswered questions regarding its fundamental mechanism of action.
Finally, while methods for the total synthesis of LXB4 analogs have been developed, these processes can be complex and costly, potentially limiting the availability of the compound for widespread research. researchgate.net Streamlining synthetic routes to produce stable and potent LXB4 analogs is essential for facilitating broader investigation into their biological effects and therapeutic applications.
Conclusion and Outlook on Lipoxin B4 Methyl Ester Research
Summary of Key Academic Discoveries and Mechanistic Insights
Lipoxin B4 (LXB4) is a member of the specialized pro-resolving mediator (SPM) family, first identified in 1984 as an endogenous product derived from arachidonic acid in human leukocytes. nih.govwikipedia.org It is a non-classic eicosanoid that plays a pivotal role in the resolution of inflammation. nih.gov The methyl ester form, Lipoxin B4 methyl ester, is a more lipid-soluble and stable prodrug, making it a valuable tool for research. caymanchem.combiomol.comglpbio.com
The definitive structure of LXB4 was established as (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid through extensive spectroscopic analysis and stereocontrolled total synthesis. nih.gov The first total synthesis of LXB4 and its methyl ester was reported in 1986, which was crucial for confirming its stereochemistry. nih.gov Since then, various synthetic strategies have been developed to produce LXB4 and its analogs, enabling deeper investigation into its biological functions. nih.govresearchgate.netthieme-connect.combohrium.com
Mechanistically, LXB4's actions are distinct from its more studied isomer, Lipoxin A4 (LXA4). While LXA4 primarily signals through the formyl peptide receptor 2 (ALX/FPR2), the endogenous receptor for LXB4 has not yet been identified. nih.govrsc.org This remains a significant gap in understanding its molecular pathway. Despite this, it is clear that LXB4 operates through unique signaling pathways. rsc.org Research has shown that LXB4 inhibits the migration and adhesion of polymorphonuclear leukocytes (PMNs) stimulated by pro-inflammatory signals like leukotriene B4. caymanchem.combiomol.comglpbio.com In models of neuroinflammation, LXB4 treatment has been found to inhibit the expression of pro-inflammatory genes associated with TNF, chemokine, MAPK, and NF-κB signaling pathways. arvojournals.org Notably, studies have consistently demonstrated that LXB4 possesses more potent neuroprotective effects compared to LXA4. nih.govrsc.org
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Formal Name | 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid, methyl ester | caymanchem.com |
| CAS Number | 97589-07-6 | caymanchem.combiomol.com |
| Molecular Formula | C21H34O5 | caymanchem.combiomol.com |
| Formula Weight | 366.5 g/mol | caymanchem.combiomol.com |
| Canonical SMILES | OC@@H/C=C/C=C\C=C\C=CC@@HC@@HCCCCC | caymanchem.combiomol.com |
| InChI Key | HXIJZYQKEFLJAL-BMNOQHBCSA-N | caymanchem.combiomol.com |
| Physical Form | Solution in ethanol | caymanchem.com |
| λmax | 221, 289, 301, 316 nm | caymanchem.combiomol.com |
Significance of this compound in Understanding Resolution Pharmacology and Potential Pre-clinical Utility
The study of this compound is highly significant for the field of resolution pharmacology, which focuses on harnessing the body's natural mechanisms to resolve inflammation. researchgate.net Lipoxins act as endogenous "braking signals," actively turning off the inflammatory response and promoting a return to homeostasis. scielo.brnih.gov Native lipoxins are notoriously unstable and have short in-vivo half-lives due to rapid metabolic inactivation, which has limited their therapeutic development. wikipedia.orgscispace.com The creation and use of more stable forms, such as the methyl ester and other synthetic analogs, have been instrumental in overcoming this challenge, allowing for detailed pre-clinical investigation of their pro-resolving and anti-inflammatory actions. scispace.comannualreviews.org
The pre-clinical utility of this compound has been demonstrated across several disease models, particularly in the context of neuroprotection and inflammation. It has shown remarkable potency in protecting neurons, a key finding from studies on neurodegenerative disease models. nih.gov For instance, in an in-vivo model of ocular hypertension, a condition related to glaucoma, treatment with LXB4 methyl ester significantly reduced the thinning of the ganglion cell complex, indicating a preservation of retinal structure. arvojournals.org This neuroprotective capacity was found to be substantially greater than that of LXA4. nih.gov
Furthermore, its anti-inflammatory effects are well-documented. In vitro, LXB4 inhibits key functions of neutrophils, including migration and adhesion to endothelial cells. caymanchem.comcore.ac.uk In cultured astrocytes, LXB4 treatment down-regulates a suite of pro-inflammatory genes, including complement component 3 (C3), and reduces the expression of inflammatory regulators like PTX3 and Irak1. arvojournals.org Synthetic aromatic analogues of LXB4 have also been shown to stimulate the phagocytosis of apoptotic neutrophils by macrophages, a critical step in the clearance of inflammatory debris and the active resolution of inflammation. rsc.orgresearchgate.net
Table 2: Summary of Pre-clinical Research Findings for Lipoxin B4 and its Methyl Ester
| Area of Research | Key Finding | Model System | Source |
|---|---|---|---|
| Neuroprotection | More potent and efficacious than LXA4 in promoting direct neuroprotection. | Neuronal cell types; models of glaucoma. | nih.gov |
| Neuroprotection | Reduced ganglion cell complex thinning by ~55% and C3/GFAP staining by 70%. | In vivo ocular hypertension (OHT) mouse model. | arvojournals.org |
| Anti-inflammation | Inhibits LTB4-induced polymorphonuclear leukocyte (PMN) migration and adhesion. | Human leukocytes. | caymanchem.combiomol.comglpbio.com |
| Anti-inflammation | Inhibited C3 gene expression and other pro-inflammatory pathways (TNF, MAPK, NF-κB). | Primary human brain astrocytes. | arvojournals.org |
| Resolution Pharmacology | Aromatic LXB4 analogue stimulated phagocytosis of apoptotic PMNs. | Murine model of acute inflammation. | rsc.orgresearchgate.net |
Future Trajectories for Fundamental and Translational Research in the Field of Specialized Pro-Resolving Mediators
The field of specialized pro-resolving mediators (SPMs), including lipoxins, is poised for significant advancement, with clear trajectories for both fundamental and translational research. A primary goal in fundamental research is the identification and characterization of the endogenous receptor for LXB4. nih.govrsc.org Uncovering this receptor is the most critical next step to fully elucidate its mechanism of action and will unlock new avenues for targeted drug design. Further research is also needed to map the distinct downstream signaling cascades that LXB4 activates to exert its potent and unique biological effects. rsc.orgresearchgate.net Concurrently, the continued design and synthesis of novel, stable, and potent LXB4 analogs will remain a cornerstone of research, providing essential tools to probe its biology and develop potential therapeutics. rsc.orgresearchgate.net
From a translational perspective, SPMs represent a paradigm shift in treating a host of human diseases, moving from simple inflammation blockade to actively promoting resolution. researchgate.netnih.govnih.gov There is immense potential for developing LXB4-based therapies for conditions where inflammation and neuronal damage are key features. Given its superior neuroprotective profile, LXB4 is a particularly promising candidate for treating neurodegenerative disorders like glaucoma and potentially other conditions involving neuronal loss. nih.govnih.gov The encouraging pre-clinical data for SPMs in models of kidney disease, core.ac.uk arthritis, nih.gov and chronic pain nih.gov suggest a broad therapeutic window. As the understanding of resolution pharmacology deepens, future efforts will likely focus on translating these findings into clinical trials. The development of orally active SPM-inducing molecules is already underway, representing a significant step toward bringing these novel resolution-based therapies to patients with chronic inflammatory and degenerative diseases. ucl.ac.uk
Q & A
Q. What are the established synthetic routes for Lipoxin B4 methyl ester, and how can purity be validated?
this compound (LXB4-ME) is typically synthesized via esterification of native LXB4 to enhance lipid solubility . Key steps include protecting group strategies for hydroxyl moieties and methylation under mild acidic conditions. Purity validation requires analytical techniques such as:
- High-Performance Liquid Chromatography (HPLC) : To confirm >99% purity .
- Nuclear Magnetic Resonance (NMR) : For structural verification of the methyl ester group and tetraene configuration .
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., 438.5 g/mol for related analogs like LXA4-ME) .
Q. How should in vitro bioactivity assays for LXB4-ME be designed to assess anti-inflammatory effects?
- Cell Models : Use primary human neutrophils or macrophages, as LXB4-ME modulates pro-resolving pathways (e.g., NF-κB inhibition) .
- Dosage Range : Start with 1–100 nM, based on IC50 values reported for analogous compounds like LXA4-ME (e.g., 70 nM in receptor binding assays) .
- Controls : Include native LXB4 (non-methylated) and vehicle controls (e.g., DMSO/ethanol) to isolate ester-specific effects .
Q. What are the critical parameters for stabilizing LXB4-ME in experimental setups?
- Solubility : Use ethanol or DMSO as primary solvents, ensuring final concentrations ≤0.1% to avoid cytotoxicity .
- Storage : Aliquot and store at −80°C under inert gas (argon) to prevent oxidation of the conjugated tetraene structure .
Advanced Research Questions
Q. How do discrepancies arise in LXB4-ME’s reported efficacy across in vivo disease models, and how can they be resolved?
Contradictions often stem from:
- Model Variability : For example, neuroprotection in intracerebral hemorrhage (ICH) models vs. limited efficacy in chronic inflammation.
- Dosage Timing : Pro-resolving mediators like LXB4-ME show time-dependent effects; delayed administration may reduce potency .
- Species Differences : Rodent vs. human receptor affinity variations . Resolution : Perform meta-analyses of dose-response curves across models and validate receptor expression profiles in target tissues .
Q. What experimental strategies can elucidate LXB4-ME’s prodrug conversion kinetics in vivo?
- Isotopic Labeling : Use deuterated LXB4-ME to track hydrolysis to LXB4 via LC-MS/MS in plasma/tissue homogenates .
- Enzyme Inhibition : Co-administer esterase inhibitors (e.g., paraoxon) to quantify enzyme-dependent activation .
- Tissue-Specific Analysis : Compare hydrolysis rates in organs rich in esterases (e.g., liver) vs. target sites (e.g., brain) .
Q. How can researchers address conflicting data on LXB4-ME’s role in angiogenesis regulation?
- Context-Dependent Effects : Anti-angiogenic activity in tumors vs. pro-repair effects in ischemic tissues .
- Pathway Crosstalk : Use transcriptomics (RNA-seq) to identify overlapping pathways with VEGF or SPMs (e.g., resolvins) .
- Dose-Response Profiling : Test sub-nanomolar to micromolar ranges to capture biphasic effects .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing LXB4-ME’s dose-dependent effects?
- ANOVA with Post Hoc Tests : For multi-group comparisons (e.g., Tukey’s test) .
- Nonlinear Regression : Fit sigmoidal curves to calculate EC50/IC50 values .
- Power Analysis : Ensure sample sizes ≥6 per group to detect ≥30% effect sizes (α=0.05, β=0.8) .
Q. How should researchers document LXB4-ME experiments for reproducibility?
- Detailed Synthesis Protocols : Include reaction times, temperatures, and purification steps .
- Raw Data Accessibility : Publish HPLC/NMR spectra in supplementary materials .
- Ethical Reporting : Adhere to guidelines for in vivo studies (e.g., ARRIVE 2.0) .
Research Gaps and Future Directions
Q. What unresolved mechanistic questions warrant prioritization in LXB4-ME research?
Q. How can omics technologies advance understanding of LXB4-ME’s pro-resolving functions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
